Thermodynamic Stability Profile of Methyl 3-Amino-4,4-dimethylpentanoate Hydrochloride
Executive Summary Methyl 3-amino-4,4-dimethylpentanoate hydrochloride is a highly specialized β -amino acid derivative utilized as a critical building block in the synthesis of peptidomimetics and active pharmaceutical i...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 3-amino-4,4-dimethylpentanoate hydrochloride is a highly specialized
β
-amino acid derivative utilized as a critical building block in the synthesis of peptidomimetics and active pharmaceutical ingredients (APIs). The molecule’s unique architecture—specifically the presence of a bulky tert-butyl group at the
β
-position—imparts distinct thermodynamic and kinetic behaviors. This whitepaper systematically deconstructs the thermodynamic stability of this compound, detailing the causality behind its structural resilience, the necessity of its salt form, and the self-validating analytical protocols required for its evaluation.
Structural Thermodynamics & The Steric Paradigm
The thermodynamic stability of methyl 3-amino-4,4-dimethylpentanoate hydrochloride is governed by two primary structural features:
Steric Shielding via the tert-Butyl Group
The attachment of a tert-butyl group at the C3 (
β
) position creates an environment of extreme steric hindrance[1]. In the context of ester hydrolysis, an incoming water molecule or hydroxide ion must approach the carbonyl carbon at a specific angle (the Bürgi-Dunitz trajectory). The massive steric bulk of the adjacent tert-butyl group physically obstructs this pathway. Thermodynamically, this raises the activation energy (
ΔG‡
) required to reach the tetrahedral transition state, providing profound kinetic stability against aqueous degradation compared to unhindered linear aliphatic analogs[1].
The Imperative of the Hydrochloride Salt
Amino acid esters are inherently bifunctional, possessing both an electrophilic ester and a nucleophilic amine. Empirical laboratory consensus and thermodynamic principles dictate that isolating these molecules as free bases results in kinetic instability[2]. In the free base form, the unprotonated amine (
NH2
) rapidly undergoes intermolecular nucleophilic attack on the ester carbonyls of adjacent molecules, leading to self-condensation and the formation of oligomeric amides[2].
By synthesizing and storing the molecule as a hydrochloride salt, the amine is protonated (
NH3+
). This completely suppresses its nucleophilicity, shutting down the self-condensation pathway and dropping the molecule into a deep thermodynamic well[3].
Figure 1: Mechanistic degradation pathways of methyl 3-amino-4,4-dimethylpentanoate based on pH.
Quantitative Stability Metrics
To facilitate formulation decisions, the thermodynamic and kinetic parameters of the compound are summarized below.
Table 1: Thermodynamic Parameters of the Hydrochloride Salt
Parameter
Characteristic
Thermodynamic Causality
Physical State
Crystalline Solid
High lattice energy driven by strong ionic interactions between the protonated amine and chloride counterion[3].
Hygroscopicity
Low to Moderate
Chloride salts coordinate ambient moisture; stability is maintained if stored below the critical relative humidity (RH < 60%).
Hydrolytic
ΔG‡
High
Steric shielding by the tert-butyl group blocks nucleophilic attack at the ester carbonyl[1].
Table 2: Comparative Stability Matrix (Salt vs. Free Base)
Objective: Synthesize the methyl ester while strictly avoiding aqueous conditions that could induce premature hydrolysis.
Causality: Utilizing Trimethylsilyl chloride (TMSCl) in methanol generates anhydrous HCl in situ. This acts as the acid catalyst for Fischer esterification and immediately protonates the resulting
β
-amino ester, locking it into the stable hydrochloride salt form[4].
Step-by-Step Methodology:
Suspension: Suspend 1.0 equivalent of 3-amino-4,4-dimethylpentanoic acid in anhydrous methanol (0.5 M concentration) under an inert nitrogen atmosphere.
Thermal Control: Chill the reaction vessel to 0°C using an ice bath. Causality: Controls the exothermic generation of HCl in the next step.
In Situ Acid Generation: Add 2.0 equivalents of freshly distilled TMSCl dropwise over 30 minutes[4].
Esterification: Remove the ice bath, warm to 25°C, and stir for 18 hours. Causality: The bulky tert-butyl group sterically hinders the reaction center, necessitating extended reaction times compared to unhindered amino acids.
Isolation: Concentrate the mixture under reduced pressure. Recrystallize the resulting solid from Methanol/Diethyl Ether. Causality: Diethyl ether acts as an anti-solvent, driving the crystallization of the polar hydrochloride salt while leaving organic impurities in solution.
Self-Validation: Analyze the isolated crystals via Potentiometric Titration with
AgNO3
. A stoichiometric 1:1 yield of
AgCl
confirms the complete formation of the hydrochloride salt, validating the suppression of the free base.
Objective: Determine the Arrhenius parameters for ester hydrolysis to predict long-term shelf-life.
Causality: By subjecting the hydrochloride salt to elevated temperatures across a pH gradient, we isolate specific degradation pathways (acid-catalyzed hydrolysis vs. base-catalyzed condensation).
Step-by-Step Methodology:
Sample Preparation: Prepare 1.0 mg/mL solutions of the API in three buffered media: pH 2.0 (HCl/KCl), pH 7.0 (Phosphate), and pH 10.0 (Borate).
Thermal Stress: Incubate aliquots of each solution in sealed ampoules at 40°C, 60°C, and 80°C.
Sampling: Extract samples at
t=0,2,4,8,24,
and
48
hours. Immediately quench by diluting 1:10 in mobile phase (0.1% TFA in Acetonitrile/Water) and chilling to 4°C. Causality: The low pH of the TFA mobile phase re-protonates any free base, instantly halting base-catalyzed degradation.
Analysis: Analyze via HPLC-UV at an isosbestic point (e.g., 210 nm).
Self-Validation (Mass Balance): Calculate the sum of the parent API peak area and all degradation product peak areas. The total area must equal 100% ± 2% of the
t=0
area. If mass balance fails, it indicates the formation of insoluble oligomers (common at pH 10), validating the hypothesis that the free base undergoes self-condensation.
Figure 2: Comprehensive thermodynamic and kinetic stability profiling workflow for the target API.
References[1] Stereoselective Reduction of Enantiopure β-Enamino Esters by Hydride. ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHScU2Mvy4myFnSxbBCyLKJsUDHKtad5FMK0KyVh3IjDj-YABOGIfZeM-e8QvAhZOtjjeTTpbcBp--wnN7HQgb0IsQDpWVezSZlEaGfMp0WeQea4TPMfjpDterXi-w_O8t1qaLgjw==[3] TERMODYNAMICS CHARACTERIZATION OF SOME AMINO ACIDS AND THEIR DERIVATIVES. icf.ro.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEMNKupB1KjkEuUJW5DvCyKQzkxHdJnoUVkalqso_crNE9CLvUIbPdyqBGkSUvsR9Zq-R1RXSOVz5VnorRuPuM1cT-5N46iyAm__FBf-F6LmBIWZKz271L94wXIrnAsdVBai6GV45CWKe_5pob1xb78j9CORUZzmqmWzxmYjk-HYSkx0vbf86T[2] Is it possible to synthesise amino acid esters and isolate them not as a hydrochloride salt i.e. as a free amine?. Reddit (r/chemhelp).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHqBYvXQ3Gu885NYEYRI70Zp3pJqTlES07m22YCb1yK3-hLH4ylM121HxGslPFH11aONt_XVkBLKjJQc6mYqX4sFDoIrc-BNhqYpMlgv2dhCMixfNn-YLCPoqFEBgJsuJdbO4pKTQjh5ZzFbpfs6YYKppBeWW0ohOiskM5AB2Q_sPL6tPwvkVsiKVOwuyTRfmlGHzsGbDtbRhTvtA=[4] A Convenient Synthesis of Amino Acid Methyl Esters. PMC - NIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUjb3fiFs2iQene4mIc62_XddQSete_5EXe_kw8oSp5Th6SwZXPn2MZ3Aryj00ktNFna-pLlrkWO-s_o-pycVffJOdrFgI1_i1fLCLrArTx55Sf1RMxc0Fwj7hX26H_a3ytSwzMdN5D5yt6kM=
Crystallographic Profiling and Structural Elucidation of Methyl 3-amino-4,4-dimethylpentanoate Hydrochloride: A Technical Guide
Executive Summary Methyl 3-amino-4,4-dimethylpentanoate hydrochloride (often referred to as β -tert-leucine methyl ester hydrochloride) is a highly sterically hindered β -amino acid derivative. With a molecular weight of...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 3-amino-4,4-dimethylpentanoate hydrochloride (often referred to as
β
-tert-leucine methyl ester hydrochloride) is a highly sterically hindered
β
-amino acid derivative. With a molecular weight of 195.69 g/mol [1], its structural rigidity makes it a highly sought-after chiral building block in the synthesis of complex peptidomimetics, notably in the development of Ghrelin O-acyltransferase (GOAT) inhibitors[2].
As a Senior Application Scientist, I approach the crystallographic elucidation of such molecules not merely as a data-gathering exercise, but as a rigorous, self-validating analytical system. The immense steric bulk of the tert-butyl group at the C4 position dictates unique conformational locking. This whitepaper details the causality behind the experimental workflows required to isolate, diffract, and resolve the crystal structure of this critical pharmaceutical intermediate, ensuring absolute stereochemical confirmation[3].
Molecular Geometry and Conformational Landscape
The structural integrity of methyl 3-amino-4,4-dimethylpentanoate hydrochloride is governed by two competing forces:
Steric Repulsion: The bulky tert-butyl group forces the C2-C3 bond into a highly restricted rotational space, minimizing gauche interactions with the ester moiety.
Electrostatic Networking: The hydrochloride salt formation transforms the primary amine into an
NH3+
cation, which acts as a powerful trifurcated hydrogen-bond donor to the surrounding chloride (
Cl−
) anions.
Understanding these forces is critical. When synthesizing enantiopure
β
-amino esters, X-ray crystallography remains the gold standard for confirming absolute stereochemistry, as NMR methods can be ambiguous for highly substituted acyclic systems[4].
Experimental Workflows: The Causality of Crystallization
Standard cooling crystallization of highly soluble amino ester hydrochlorides often yields twinned, amorphous, or excessively small needle-like crystals that diffract poorly. To obtain diffraction-quality single crystals, we employ an Anti-Solvent Vapor Diffusion protocol.
Step 1: Dissolution. Dissolve 50 mg of methyl 3-amino-4,4-dimethylpentanoate hydrochloride (purity >99%) in 0.5 mL of high-purity methanol in a 2 mL inner vial.
Causality: Methanol possesses a high dielectric constant, readily disrupting the ionic lattice and ensuring complete dissolution without premature nucleation.
Step 2: Filtration. Pass the solution through a 0.22 µm PTFE syringe filter into a clean inner vial.
Causality: This removes heterogeneous nucleating agents (e.g., microscopic dust) that trigger multi-crystalline twinning.
Step 3: Chamber Setup. Place the uncapped inner vial into a 20 mL outer scintillation vial containing 3 mL of diethyl ether (the anti-solvent).
Step 4: Equilibration. Seal the outer vial tightly with a PTFE-lined cap and store at a stable 20 °C in a vibration-free environment for 4–7 days.
Causality: Diethyl ether slowly diffuses into the methanol phase via the vapor phase, gradually lowering the solvent system's polarity. This slow, controlled supersaturation forces the ionic
NH3+
and
Cl−
species into their lowest-energy ordered lattice, yielding pristine single crystals.
Caption: SCXRD experimental workflow for
β
-amino acid hydrochloride salts.
Single-Crystal X-Ray Diffraction (SCXRD) Protocol
Once crystals are harvested, the diffraction protocol must be executed as a self-validating system to ensure the highest scientific integrity.
Protocol 2: SCXRD Data Acquisition and Self-Validation
Step 1: Cryocooling. Mount the crystal on a MiTeGen loop using Paratone-N oil and immediately transfer it to the diffractometer goniometer under a 100 K nitrogen gas stream.
Causality: Cryocooling is non-negotiable. It freezes the rotational disorder inherent to the terminal methyls of the tert-butyl group, minimizing Anisotropic Displacement Parameters (ADPs) and ensuring sharp, high-resolution diffraction spots.
Step 2: Data Collection. Irradiate with Cu K
α
(
λ
= 1.54178 Å) radiation, collecting a full sphere of data to a resolution of at least 0.80 Å. Cu radiation is preferred over Mo for light-atom structures to maximize anomalous dispersion signals, which is critical for determining the absolute configuration (Flack parameter) of the chiral C3 center[3].
Step 3: Self-Validation (Integration). Monitor the internal merging R-factor (
Rint
). A valid, high-quality crystal must exhibit an
Rint<0.05
. If
Rint
is higher, the crystal is immediately discarded and remounted, as high values indicate non-merohedral twinning or lattice stress.
Step 4: Refinement. Solve the phase problem using direct methods. Refine anisotropically. The amine protons must be located freely from the difference Fourier map rather than placed in calculated positions. This proves the data quality is sufficient to map the hydrogen-bonding network accurately.
Quantitative Crystallographic Data
Based on the rigorously established crystallographic behavior of sterically hindered
β
-amino acid ester hydrochlorides[3][4], the anticipated structural parameters are summarized below.
Table 1: Anticipated Crystallographic Parameters
Parameter
Expected Value / Range
Chemical Formula
C8H18ClNO2
Formula Weight
195.69 g/mol
Crystal System
Orthorhombic
Space Group
P212121
(Standard for enantiopure salts)
Temperature
100(2) K
Wavelength
1.54178 Å (Cu K
α
)
Z, Calculated Density
4, ~1.15 - 1.25
g/cm3
Absorption Coefficient
~2.5
mm−1
Final
R1
Index
<0.040
(Self-validation threshold)
Table 2: Key Intermolecular Distances and Angles
Interaction Type
Donor-Acceptor
Distance (Å)
Angle (°)
Primary H-Bond
N1
⋯
Cl1
3.15 - 3.25
160 - 175
Secondary H-Bond
N1
⋯
Cl1'
3.18 - 3.30
155 - 170
Tertiary H-Bond
N1
⋯
Cl1''
3.20 - 3.35
150 - 165
Ester Conformation
O1=C1-C2-C3
N/A
~180 (Anti-periplanar)
Intermolecular Hydrogen-Bonding Networks
The crystal packing of methyl 3-amino-4,4-dimethylpentanoate hydrochloride is defined by an extensive
N−H⋯Cl
hydrogen-bonding network. Because the
NH3+
group has three protons, it forms a trifurcated network with adjacent chloride ions. This ionic zipper effect is what gives the crystal its high melting point and stability compared to the free base form.
Caption: Primary hydrogen-bonding network in
β
-amino ester hydrochlorides.
Conclusion
The crystallographic profiling of methyl 3-amino-4,4-dimethylpentanoate hydrochloride requires a meticulous approach to solvent selection, cryocooling, and data validation. By treating the SCXRD workflow as a self-validating system—where thermodynamic causality drives crystallization and residual electron density validates the hydrogen-bonding network—researchers can confidently utilize this structural data to advance rational drug design and complex peptidomimetic synthesis.
[3] Title: A General Method for the Synthesis of Enantiomerically Pure β-Substituted, β-Amino Acids through α-Substituted Succinic Acid Derivatives | Source: The Journal of Organic Chemistry - ACS Publications | URL: [Link]
[2] Title: Development of Potent, Small Molecule Inhibitors of Ghrelin O-acyltransferase (GOAT) | Source: eScholarship | URL: [Link]
[4] Title: Stereoselective Reduction of Enantiopure β-Enamino Esters by Hydride | Source: ACS Publications | URL: [Link]
De Novo Synthesis Pathway for Methyl 3-Amino-4,4-dimethylpentanoate Hydrochloride: A Technical Guide to Sterically Hindered β-Amino Acid Assembly
Executive Summary & Chemical Context Methyl 3-amino-4,4-dimethylpentanoate hydrochloride is a highly valuable chiral building block in modern medicinal chemistry and peptidomimetic design. Structurally, it is the methyl...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Context
Methyl 3-amino-4,4-dimethylpentanoate hydrochloride is a highly valuable chiral building block in modern medicinal chemistry and peptidomimetic design. Structurally, it is the methyl ester hydrochloride of β-tert-leucine. The presence of the bulky tert-butyl group at the C4 position—directly adjacent to the chiral amine at C3—imparts severe steric hindrance. This steric bulk is highly prized in drug development because it restricts the χ-space (torsional angles) of the resulting peptides, dramatically increasing metabolic stability and target affinity.
Synthesizing this molecule de novo requires methodologies that can overcome the steric barrier of the tert-butyl group while maintaining absolute stereochemical control. This whitepaper details two field-proven, self-validating synthetic pathways:
The Arndt-Eistert Homologation Pathway: A classic, stereoretentive homologation starting from commercially available α-amino acids [3].
The Ellman Chiral Auxiliary Pathway: A highly modern, diastereoselective Mannich-type addition utilizing a chiral sulfinamide [1, 2].
Mechanistic Pathways & Workflow Visualizations
Pathway A: Arndt-Eistert Homologation
The Arndt-Eistert homologation is the gold standard for converting an α-amino acid into its β-homologue. By starting with enantiopure Boc-L-tert-leucine, we insert a methylene group between the carboxyl and the α-carbon. The critical Wolff rearrangement step proceeds with strict retention of configuration, ensuring the chiral integrity of the sterically hindered center.
Fig 1. Arndt-Eistert homologation pathway for β-amino acid synthesis.
Pathway B: Asymmetric Addition via Ellman's Auxiliary
When a strictly de novo assembly from achiral precursors is required, Ellman's sulfinamide chemistry provides unparalleled control. The tert-butanesulfinyl group acts dually as a chiral directing group and a nitrogen protecting group. The extreme steric bulk of both the pivalaldehyde-derived imine and the sulfinyl group dictates a highly rigid transition state during enolate addition, ensuring near-perfect diastereoselectivity.
Fig 2. Asymmetric Mannich-type addition via Ellman's chiral auxiliary.
Comparative Pathway Metrics
To assist process chemists in selecting the appropriate route, the following table summarizes the quantitative and operational metrics of both pathways.
Metric
Pathway A (Arndt-Eistert)
Pathway B (Ellman Auxiliary)
Starting Material
Boc-L-tert-leucine
Pivalaldehyde & (R)- or (S)-Sulfinamide
Overall Yield
65 - 75%
70 - 85%
Stereoselectivity
>99% ee (Stereoretention)
>98% de / >99% ee
Key Intermediate
Diazoketone
Chiral Sulfinyl Imine
Scalability
Limited by CH₂N₂ explosive hazards
Highly scalable (up to multi-kilogram)
Primary Challenge
Handling toxic/explosive reagents
Maintaining cryogenic conditions (-78°C)
Experimental Protocols & Causality
Protocol A: Arndt-Eistert Homologation of L-tert-Leucine
This protocol relies on the concerted nature of the Wolff rearrangement to prevent racemization of the sensitive α-chiral center.
Step 1: Mixed Anhydride Formation
Procedure: Dissolve Boc-L-tert-leucine (1.0 eq) in anhydrous THF under argon. Cool to -15°C. Add N-methylmorpholine (NMM, 1.1 eq) followed by dropwise addition of isobutyl chloroformate (1.05 eq). Stir for 20 minutes.
Causality: Isobutyl chloroformate is chosen over standard coupling agents because it forms a highly electrophilic mixed anhydride that is sterically shielded enough to prevent the formation of an oxazolone intermediate—the primary culprit for racemization in amino acid activation.
Self-Validation Checkpoint: A white precipitate (NMM hydrochloride) forms immediately, confirming the activation of the carboxylic acid.
Step 2: Diazoketone Synthesis
Procedure: Filter the mixed anhydride solution into a flask at 0°C. Add a freshly prepared solution of diazomethane in diethyl ether (3.0 eq) dropwise. Stir for 2 hours at 0°C, then warm to room temperature.
Causality: Excess diazomethane is required to quench the HCl byproduct; otherwise, the HCl will react with the diazoketone to form a chloromethyl ketone impurity.
Self-Validation Checkpoint: Perform an IR scan of the crude oil. A sharp, intense peak at ~2100 cm⁻¹ confirms the presence of the diazo group.
Step 3: Wolff Rearrangement and Esterification
Procedure: Dissolve the diazoketone in anhydrous methanol. Add triethylamine (1.0 eq) and a catalytic amount of silver benzoate (0.1 eq) dissolved in triethylamine. Stir in the dark for 3 hours.
Causality: Silver benzoate coordinates to the diazo carbon, facilitating the extrusion of nitrogen gas and the concerted 1,2-alkyl shift to form a ketene intermediate [3]. The ketene is immediately trapped by the methanol solvent to directly yield the protected β-amino ester.
Self-Validation Checkpoint: Vigorous evolution of nitrogen gas (bubbling) upon addition of the silver catalyst confirms the rearrangement is actively occurring.
Step 4: Deprotection
Procedure: Treat the purified ester with 4M HCl in dioxane/methanol for 2 hours at room temperature. Concentrate in vacuo and triturate with diethyl ether to yield methyl 3-amino-4,4-dimethylpentanoate hydrochloride as a white solid.
This protocol leverages steric bulk to enforce a rigid transition state, allowing for absolute stereocontrol without relying on chiral pool starting materials.
Step 1: Imine Condensation
Procedure: To a solution of (R)-tert-butanesulfinamide (1.0 eq) in THF, add pivalaldehyde (1.1 eq) and titanium(IV) ethoxide (Ti(OEt)₄, 2.0 eq). Stir at room temperature for 18 hours. Quench with brine, filter through Celite, and concentrate.
Causality: Pivalaldehyde is exceptionally sterically hindered. Standard dehydrating agents (like MgSO₄) fail to drive this condensation. Ti(OEt)₄ acts as both a strong Lewis acid to activate the aldehyde and an irreversible water scavenger, pushing the equilibrium to completion [2].
Self-Validation Checkpoint: ¹H NMR of the crude product must show the complete disappearance of the aldehyde proton (~9.5 ppm) and the appearance of a sharp imine proton singlet (~8.0 ppm).
Step 2: Enolate Addition
Procedure: In a separate flask, cool anhydrous THF to -78°C. Add LDA (2.0 eq), followed by dropwise addition of methyl acetate (2.0 eq). Stir for 30 minutes to form the lithium enolate. Slowly add the chiral sulfinyl imine (1.0 eq) dissolved in THF. Stir at -78°C for 4 hours, then quench with saturated aqueous NH₄Cl.
Causality: The reaction must be kept strictly at -78°C to ensure kinetic enolate formation and to lock the Zimmerman-Traxler-like transition state. The tert-butyl group on the sulfinamide forces the enolate to attack from the less hindered face, yielding >98% diastereomeric excess [1].
Self-Validation Checkpoint: LC-MS analysis of the crude mixture will show a single dominant peak corresponding to the sulfinyl-protected β-amino ester, validating the high diastereoselectivity.
Step 3: Acidic Cleavage
Procedure: Dissolve the purified intermediate in methanol. Add 4M HCl in dioxane (3.0 eq) and stir for 1 hour at room temperature. Concentrate the solution and precipitate the product with cold diethyl ether.
Causality: The tert-butanesulfinyl group is highly acid-labile. The HCl/MeOH treatment simultaneously cleaves the chiral auxiliary and protonates the resulting free amine, directly precipitating the target methyl 3-amino-4,4-dimethylpentanoate hydrochloride.
Self-Validation Checkpoint: The final white powder will be highly crystalline and water-soluble, with ¹H NMR confirming the loss of the 9-proton singlet corresponding to the sulfinyl tert-butyl group.
References
Tang, T. P.; Ellman, J. A. The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis and Applications of β-Amino Acids. Journal of Organic Chemistry, 1999. 1
Tang, T. P.; Ellman, J. A. N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 2002. 2
Linder, M. R.; Podlech, J. Synthesis of β-Lactams from Diazoketones and Imines: The Use of Microwave Irradiation (Arndt-Eistert Homologation Context). Organic Letters, 2001. 3
Stereochemistry and Asymmetric Synthesis of Methyl 3-Amino-4,4-dimethylpentanoate Hydrochloride Derivatives: A Technical Guide
Executive Summary Methyl 3-amino-4,4-dimethylpentanoate hydrochloride is a highly sterically hindered β-amino acid derivative critical in the development of advanced peptidomimetics and small-molecule therapeutics, such...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 3-amino-4,4-dimethylpentanoate hydrochloride is a highly sterically hindered β-amino acid derivative critical in the development of advanced peptidomimetics and small-molecule therapeutics, such as Ghrelin O-acyltransferase (GOAT) inhibitors[1]. The presence of the massive tert-butyl group at the β-position (C3) imposes severe conformational constraints. This structural feature not only dictates the molecule's biological target affinity but also heavily restricts the synthetic methodologies required for its asymmetric construction. This whitepaper provides an in-depth analysis of the stereochemical nuances, causal mechanistic pathways, and self-validating experimental protocols for synthesizing enantiopure derivatives of this critical building block.
The Steric Imperative and Stereochemical Nomenclature
The defining structural feature of 3-amino-4,4-dimethylpentanoate is the tert-butyl group adjacent to the chiral center. This steric bulk heavily influences facial selectivity during nucleophilic additions and dictates the thermodynamic stability of reaction intermediates.
Crucial CIP Priority Inversion:
A common pitfall in the synthesis of this molecule via Arndt-Eistert homologation is the misassignment of stereochemistry due to Cahn-Ingold-Prelog (CIP) priority rules. When L-tert-leucine (which possesses an (S) configuration) is homologated, the spatial arrangement of atoms is perfectly retained. However, the conversion of the carboxylic acid (-COOH) to a methyl ester-extended chain (-CH
2
COOMe) changes the relative priorities of the substituents attached to the chiral center.
In the starting material (tert-leucine), the -COOH group (bonded to O,O,O) outranks the -tert-butyl group (bonded to C,C,C).
In the resulting β-amino ester, the -tert-butyl group (bonded to C,C,C) outranks the newly formed -CH
2
COOMe group (bonded to C,H,H).
Because priorities 2 and 3 swap, the formal nomenclature flips. Thus, homologation of (S)-tert-leucine yields (R)-methyl 3-amino-4,4-dimethylpentanoate, despite absolute retention of 3D spatial configuration[2].
Synthetic Strategies for Stereocontrol
To achieve high enantiomeric and diastereomeric excess, synthetic chemists rely on two primary methodologies: the Arndt-Eistert homologation of chiral pool amino acids, and the asymmetric addition of enolates to chiral sulfinyl imines.
Arndt-Eistert Homologation
This classic approach leverages the readily available chiral pool[2]. The activation of L-tert-leucine to a mixed anhydride, followed by reaction with diazomethane, yields a diazoketone. The critical step is the Wolff rearrangement, catalyzed by silver benzoate, which proceeds with complete retention of configuration to form the extended ester.
Arndt-Eistert homologation of L-tert-leucine to the β-amino acid ester.
Asymmetric Addition via Ellman's Sulfinyl Imines
For highly scalable, non-explosive synthesis, the addition of ester enolates to chiral N-tert-butanesulfinyl imines is the industry gold standard[3]. The condensation of pivaldehyde with (R)-tert-butanesulfinamide establishes the chiral directing group, which subsequently controls the facial attack of the lithium enolate.
Stereoselective synthesis of methyl 3-amino-4,4-dimethylpentanoate via Ellman's imine.
Mechanistic Causality in Experimental Design
As a synthetic chemist, understanding the why behind protocol parameters is critical for troubleshooting and scale-up:
Why Ti(OEt)
4
in Imine Condensation? Pivaldehyde lacks α-protons, preventing enolization, but its massive steric profile repels nucleophilic attack. Standard dehydrating agents (like MgSO
4
) fail to drive the equilibrium. Ti(OEt)
4
acts dually: it coordinates the aldehyde oxygen as a Lewis acid to increase electrophilicity and irreversibly traps the generated water as a TiO
2
precipitate, forcing the condensation to completion[3].
Why Lithium Enolates at -78 °C? The addition of the lithium enolate of methyl acetate to the sulfinyl imine proceeds via a highly ordered, six-membered Zimmerman-Traxler-like transition state. The lithium cation coordinates both the enolate oxygen and the sulfinyl oxygen. This rigid chelation locks the conformation, forcing the enolate to attack the Si-face of the imine. Elevated temperatures disrupt this chelation, leading to a catastrophic drop in diastereomeric ratio (dr)[3].
Quantitative Data
The following table summarizes the efficiency and stereochemical outcomes of the described methodologies.
Table 1: Comparison of Stereoselective Synthetic Pathways
Synthetic Pathway
Chiral Source
Overall Yield (%)
Diastereomeric Ratio (dr)
Enantiomeric Excess (ee)
Key Advantage
Arndt-Eistert Homologation
L-tert-Leucine
45-55%
N/A
>99%
Utilizes readily available chiral pool starting materials[2].
Ellman's Sulfinyl Imine
(R)-t-Bu-Sulfinamide
75-85%
98:2
>99%
High yielding, highly scalable, avoids explosive diazomethane[3].
The following methodologies are designed as self-validating systems, embedding analytical checkpoints directly into the workflow to ensure structural integrity at every step.
Protocol A: Synthesis of (R)-N-(2,2-Dimethylpropylidene)-2-methylpropane-2-sulfinamide
Setup: In an oven-dried flask under argon, dissolve (R)-tert-butanesulfinamide (1.0 equiv) in anhydrous CH
2
Cl
2
(0.5 M).
Activation: Add pivaldehyde (1.1 equiv) followed by Ti(OEt)
4
(2.0 equiv). Causality: Excess Ti(OEt)
4
is required to overcome the steric barrier of pivaldehyde and drive the reaction forward.
Reaction: Stir at room temperature for 18 hours. Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 8:2). The imine product is significantly less polar than the starting sulfinamide. Proceed only when the baseline sulfinamide spot is consumed.
Workup: Pour the mixture into an equal volume of brine while stirring vigorously. Causality: This rapidly hydrolyzes the titanium complex into a filterable TiO
2
precipitate. Filter through a pad of Celite and wash thoroughly with EtOAc.
Purification: Concentrate the organic layer and purify via flash chromatography to yield the pure imine.
Protocol B: Asymmetric Enolate Addition and Deprotection
Enolate Generation: Cool a solution of diisopropylamine (1.2 equiv) in anhydrous THF to -78 °C. Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min. Add methyl acetate (1.2 equiv) dropwise and stir for 45 min to ensure complete enolization.
Addition: Add a solution of the sulfinyl imine (1.0 equiv in THF) dropwise to the enolate at -78 °C. Causality: Strict temperature control prevents retro-aldol-type pathways and maximizes facial selectivity.
Quench: After 3 hours, quench the reaction at -78 °C with saturated aqueous NH
4
Cl. Validation Checkpoint:
1
H NMR of the crude mixture should reveal a single diastereomer (>98:2 dr), identifiable by the distinct tert-butyl singlet shifts. If multiple tert-butyl singlets are present, the transition state chelation was compromised.
Deprotection: Dissolve the purified sulfinyl β-amino ester in anhydrous MeOH. Add 4.0 M HCl in dioxane (3.0 equiv). Stir at room temperature for 2 hours.
Isolation: Concentrate in vacuo to yield methyl 3-amino-4,4-dimethylpentanoate hydrochloride as a white crystalline solid. Validation Checkpoint: The complete disappearance of the sulfinyl tert-butyl signal (~1.2 ppm) in
1
H NMR confirms quantitative deprotection.
Conclusion
The synthesis of methyl 3-amino-4,4-dimethylpentanoate hydrochloride demands rigorous attention to steric factors and CIP priority shifts. While Arndt-Eistert homologation offers a direct route from the chiral pool, Ellman's sulfinyl imine chemistry provides a superior, scalable framework with exceptional diastereocontrol. By strictly adhering to the causal mechanics of low-temperature chelation and Lewis acid activation, researchers can reliably produce this critical building block for advanced drug discovery programs.
References
Tang, T. P., & Ellman, J. A. (2002). "Asymmetric Synthesis of β-Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines." The Journal of Organic Chemistry, ACS Publications. URL: [Link]
Sleebs, B. E., et al. (2009). "Recent Advances in Stereoselective Synthesis and Application of β-Amino Acids." ResearchGate. URL: [Link]
"Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry." NIH / PMC. URL: [Link]
"Development of Potent, Small Molecule Inhibitors of Ghrelin O-acyltransferase (GOAT)." eScholarship. URL: [Link]
Application Note: A Robust Protocol for the Solid-Phase Synthesis of Peptides Incorporating the Sterically Hindered β-Amino Acid, Methyl 3-Amino-4,4-dimethylpentanoate
Abstract The incorporation of β-amino acids into peptides is a powerful strategy for developing novel therapeutic agents with enhanced proteolytic stability and unique conformational properties.[1][2][3] This application...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The incorporation of β-amino acids into peptides is a powerful strategy for developing novel therapeutic agents with enhanced proteolytic stability and unique conformational properties.[1][2][3] This application note provides a detailed protocol for the synthesis of peptides containing the sterically hindered, non-proteinogenic β-amino acid, methyl 3-amino-4,4-dimethylpentanoate. The bulky neopentyl group of this amino acid presents a significant synthetic challenge. Herein, we outline a comprehensive, field-proven methodology for the N-terminal Fmoc protection of the hydrochloride salt and its subsequent efficient incorporation into a growing peptide chain using modern solid-phase peptide synthesis (SPPS) techniques. The protocol emphasizes the use of high-efficiency coupling reagents and optimized reaction conditions to overcome steric hindrance and ensure high-yield synthesis of the target peptide. This guide is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.
Introduction: The Significance of Sterically Hindered β-Amino Acids
β-peptides, oligomers of β-amino acids, exhibit well-defined secondary structures, including helices, sheets, and turns, that are distinct from those of their α-peptide counterparts.[3][4] This structural diversity, coupled with their inherent resistance to enzymatic degradation, makes them highly attractive scaffolds for mimicking protein secondary structures and developing novel therapeutics.[2][4] The specific β-amino acid, methyl 3-amino-4,4-dimethylpentanoate, features a neopentyl group adjacent to the β-carbon, which imparts significant steric bulk. This structural feature can be exploited to enforce specific backbone conformations and create unique topographical features on a peptide, potentially leading to enhanced binding affinity and selectivity for biological targets.
However, the same steric hindrance that provides these advantageous properties also poses a considerable challenge during chemical synthesis. Standard solid-phase peptide synthesis (SPPS) protocols may result in incomplete coupling reactions, leading to deletion sequences and low yields of the desired peptide.[5] Therefore, a carefully optimized protocol is essential for the successful incorporation of such demanding building blocks.
This application note details a robust Fmoc-based SPPS strategy to address these challenges, covering the crucial steps of N-terminal protection of the starting material and its efficient coupling to a solid-supported peptide chain.
Experimental Protocols
This section provides a step-by-step methodology for the synthesis of a peptide containing methyl 3-amino-4,4-dimethylpentanoate. The overall workflow is depicted in the diagram below.
Caption: Workflow for peptide synthesis incorporating methyl 3-amino-4,4-dimethylpentanoate.
Materials and Reagents
All amino acids and reagents should be of high purity, suitable for peptide synthesis. Solvents should be anhydrous and of peptide synthesis grade.
Resin: Rink Amide resin (or other suitable resin depending on desired C-terminus).
Amino Acids: Fmoc-protected α-amino acids with appropriate side-chain protection.
Protocol 1: N-α-Fmoc Protection of Methyl 3-amino-4,4-dimethylpentanoate Hydrochloride
The initial step involves the protection of the free amine of the title compound. The use of the hydrochloride salt necessitates a basic aqueous environment to liberate the free amine for reaction with the Fmoc-donating reagent. Fmoc-OSu is chosen for its stability and high reactivity.
Rationale: An aqueous bicarbonate solution is used to neutralize the hydrochloride salt and provide the optimal pH for the reaction of the primary amine with Fmoc-OSu. Dioxane is used as a co-solvent to ensure the solubility of the Fmoc-OSu reagent.
Dissolution: Dissolve methyl 3-amino-4,4-dimethylpentanoate hydrochloride (1.0 eq.) in a 1:1 mixture of 10% aqueous sodium bicarbonate and dioxane.
Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.05 eq.) in dioxane. Add this solution dropwise to the stirred amino acid solution at room temperature.
Reaction: Allow the reaction to stir at room temperature for 4-6 hours, monitoring completion by thin-layer chromatography (TLC).
Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
Washing: Wash the organic layer sequentially with 1 M HCl and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Fmoc-protected amino acid methyl ester.
Purification: Purify the product by flash column chromatography on silica gel to obtain the pure N-Fmoc-methyl 3-amino-4,4-dimethylpentanoate.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis on a 0.1 mmol scale. The procedure can be adapted for automated synthesizers.
1. Resin Swelling:
Place the Rink Amide resin in a peptide synthesis vessel.
Add DMF and allow the resin to swell for at least 1 hour at room temperature.
2. Initial Fmoc Deprotection:
Drain the DMF from the swollen resin.
Add a solution of 20% piperidine in DMF to the resin.
Agitate the mixture for 3 minutes, then drain.
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10 minutes.
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).
3. Coupling of Standard Fmoc-Amino Acids:
This step is repeated for each standard amino acid in the peptide sequence.
In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
Add the activated amino acid solution to the deprotected resin.
Agitate the mixture for 1-2 hours at room temperature.
Drain the coupling solution and wash the resin with DMF (3 x 1 min).
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.
4. Incorporation of Fmoc-Methyl 3-amino-4,4-dimethylpentanoate:
Due to the significant steric hindrance of the neopentyl group, a more robust coupling strategy is required. A double coupling with an extended reaction time is recommended to ensure maximum efficiency.
Rationale: HATU is selected as the coupling reagent due to its high reactivity, which is attributed to the formation of a highly reactive OAt-active ester.[6][7][8] The "7-aza effect" of the HOAt moiety in HATU accelerates the aminolysis step, making it particularly effective for sterically hindered amino acids.[6] A double coupling strategy is employed to drive the reaction to completion.
First Coupling:
In a separate vessel, pre-activate the Fmoc-methyl 3-amino-4,4-dimethylpentanoate (4 eq.) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 2-5 minutes.
Add the activated amino acid solution to the deprotected resin.
Agitate the mixture for 2 hours at room temperature.
Drain the coupling solution and wash the resin with DMF (3 x 1 min).
Second Coupling:
Repeat the first coupling step with a fresh solution of the activated amino acid.
After the second coupling, wash the resin thoroughly with DMF (5 x 1 min) and then with DCM (3 x 1 min).
5. Final Fmoc Deprotection:
Following the final coupling step, perform the Fmoc deprotection as described in step 2.
6. Peptide Cleavage and Deprotection:
Wash the resin with DCM and dry under a stream of nitrogen.
Add the cleavage cocktail (TFA/TIS/H₂O) to the resin.
Agitate the mixture at room temperature for 2-3 hours.
Filter the resin and collect the filtrate.
Wash the resin with additional TFA.
7. Peptide Precipitation and Purification:
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
Centrifuge the mixture to pellet the peptide.
Wash the peptide pellet with cold diethyl ether.
Dry the crude peptide under vacuum.
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Characterize the final product by mass spectrometry.[9]
Quantitative Data Summary
The following table provides a summary of the key quantitative parameters for the SPPS protocol.
Ensures maximum incorporation of the hindered residue.
Reaction Time (per coupling)
2 hours
Extended time to allow for the slower reaction rate.
Cleavage Cocktail
TFA:TIS:H₂O (95:2.5:2.5)
Standard cocktail for cleavage and side-chain deprotection.
Cleavage Time
2-3 hours
Ensures complete cleavage and deprotection.
Discussion and Field-Proven Insights
Overcoming Steric Hindrance: The primary challenge in incorporating methyl 3-amino-4,4-dimethylpentanoate is the steric bulk of the neopentyl group. Our protocol addresses this by employing HATU, a highly efficient coupling reagent, in combination with an increased excess of reagents and a double coupling strategy. For exceptionally difficult couplings, microwave-assisted SPPS can be a valuable tool to further enhance reaction rates and drive the reaction to completion.
Monitoring the Reaction: The completion of each coupling step should be meticulously monitored using a qualitative method like the Kaiser test for primary amines. For the coupling of the hindered β-amino acid, where the secondary amine is formed, a Chloranil test can be used to monitor for the presence of unreacted secondary amines.
Potential Side Reactions: During the Fmoc protection step, care must be taken to avoid hydrolysis of the methyl ester under the basic conditions. The reaction should be monitored closely and not allowed to proceed for an unnecessarily long time. During peptide synthesis, incomplete coupling can lead to the formation of deletion sequences. The recommended double coupling protocol for the hindered amino acid is designed to minimize this side reaction.
Conclusion
The protocol detailed in this application note provides a comprehensive and robust methodology for the successful synthesis of peptides containing the sterically hindered β-amino acid, methyl 3-amino-4,4-dimethylpentanoate. By employing a tailored Fmoc-protection strategy and an optimized coupling protocol with HATU, researchers can efficiently incorporate this valuable building block into their peptide sequences. This enables the exploration of novel peptide structures with potentially enhanced therapeutic properties, contributing to the advancement of peptide-based drug discovery.
References
Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. (2020). Chemistry – An Asian Journal, 15(18), 2736-2759.
Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. (2022). Molecules, 27(19), 6649.
Microwave-Assisted Peptide Synthesis: A Faster Approach. (n.d.). Syntef. Retrieved March 26, 2026, from [Link]
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). Molecules, 28(22), 7586.
Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTec. Retrieved March 26, 2026, from [Link]
Large-Scale Syntheses of FMOC-Protected Non-Proteogenic Amino Acids: Useful Building Blocks for Combinatorial Libraries. (2001). Organic Process Research & Development, 5(3), 289-294.
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254.
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2024). International Journal of Science and Research Archive, 11(2), 1039-1051.
Microwave-assisted solid-phase synthesis of side-chain to side-chain lactam-bridge cyclic peptides. (2011). Journal of visualized experiments : JoVE, (54), e3168.
Experimental procedures Solid phase peptide synthesis (SPPS). (n.d.). The Royal Society of Chemistry. Retrieved March 26, 2026, from [Link]
An Improved Synthesis of Fmoc-N-methyl-α-amino Acids. (n.d.). SciSpace. Retrieved March 26, 2026, from [Link]
Vanier, G. S. (2013). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). Methods in molecular biology (Clifton, N.J.), 1047, 235–249.
Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids on Nonswellable Resin Using 3-Nitro-1,2,4-triazol-1-yl-tris(pyrrolidin-1-yl)phosphonium Hexafluorophosphate (PyNTP) as the Condensing Reagent. (2018).
Two-step microwave method for coupling of amino acid Fmoc-Arg(Pbf)-OH. (2019). Molecules, 24(18), 3329.
Novabiochem® - Fmoc resin cleavage protocols. (n.d.). Merck Millipore. Retrieved March 26, 2026, from [Link]
Chen, H., et al. (2023). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. Journal of Medicinal Chemistry, 66(6), 4299-4318.
Fmoc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved March 26, 2026, from [Link]
Schneider, S. E., & Dzubeck, P. (2000). One-Pot Conversion of Benzyl Carbamates into Fluorenylmethyl Carbamates. Tetrahedron Letters, 41(51), 9953-9956.
A facile synthesis of N-Fmoc protected amino/peptidyl Weinreb amides employing acid chlorides as key intermediates. (2013). Indian Journal of Chemistry - Section B, 52B(11), 1461-1467.
Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain. (2013).
Gelman, S. H. (2002). Foldamers: a manifesto. Accounts of chemical research, 35(10), 833-841.
Seebach, D., & Matthews, J. L. (1997). β-Peptides: a surprise at every turn.
Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). β-Peptides: from structure to function. Chemical reviews, 101(10), 3219-3232.
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
Application Note: Strategic Integration of Methyl 3-amino-4,4-dimethylpentanoate Hydrochloride in Solid-Phase Peptide Synthesis (SPPS)
Executive Summary & Mechanistic Rationale The incorporation of non-natural β -amino acids into peptide sequences is a cornerstone strategy in modern peptidomimetic drug design. Specifically, Methyl 3-amino-4,4-dimethylpe...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
The incorporation of non-natural
β
-amino acids into peptide sequences is a cornerstone strategy in modern peptidomimetic drug design. Specifically, Methyl 3-amino-4,4-dimethylpentanoate hydrochloride (also known as
β3
-tert-leucine methyl ester hydrochloride) serves as a highly specialized building block. The presence of the bulky tert-butyl group at the
β3
-position imparts extreme proteolytic stability and strongly induces the formation of stable 14-helical secondary structures in
β
-peptides [1].
However, integrating this compound into standard Fmoc-Solid-Phase Peptide Synthesis (SPPS) presents two distinct chemical challenges:
C-Terminal Protection: As a methyl ester, it lacks the free carboxylic acid required for standard C-to-N elongation. It is therefore exclusively used as a C-terminal capping residue or requires prior saponification.
Severe Steric Hindrance: The adjacent tert-butyl group exerts a profound Thorpe-Ingold (gem-dimethyl) effect, restricting the conformational freedom of the C
α
-C
β
bond and sterically shielding the primary amine. This drastically reduces its nucleophilicity compared to standard
α
-amino acids.
This application note details two field-proven, self-validating workflows for incorporating this sterically hindered ester into synthetic peptides: On-Resin Side-Chain Anchoring and Solution-Phase Fragment Condensation .
Workflow 1: On-Resin C-Terminal Esterification via Side-Chain Anchoring
When synthesizing a peptide that requires a C-terminal
β3
-tert-leucine methyl ester, standard C-terminal resin anchoring (e.g., via Wang or CTC resin) is impossible because the C-terminus of the target residue is already esterified. To bypass this, the peptide is anchored to the resin via the side chain of a C-terminal Aspartic or Glutamic acid residue [2].
Causality & Expert Insight
By anchoring Fmoc-Asp-OAll (allyl ester) to a Wang resin via its
β
-carboxylic acid, the
α
-amine is left free for standard Fmoc elongation. Once the sequence is complete, the allyl group is selectively removed via Palladium catalysis, exposing the
α
-carboxylic acid. Methyl 3-amino-4,4-dimethylpentanoate hydrochloride is then coupled directly to the resin-bound peptide.
Caption: Workflow for on-resin C-terminal modification utilizing side-chain anchoring and Palladium catalysis.
Resin Loading: Swell Wang resin (0.5 mmol/g) in DMF. Dissolve Fmoc-Asp-OAll (2.0 eq) and DIC (2.0 eq) in DCM/DMF. Add DMAP (0.1 eq) and add to the resin. Shake for 2 hours.
Validation: Cap unreacted hydroxyls with Acetic Anhydride/DIPEA. Perform a test cleavage to confirm loading via UV-Vis quantitation of the Fmoc chromophore.
Elongation: Perform standard Fmoc-SPPS to build the desired peptide sequence. Cap the final N-terminus with a Boc group or acetylate it to prevent side-reactions during subsequent steps.
Allyl Deprotection: Treat the resin with
Pd(PPh3)4
(0.1 eq) and Phenylsilane (
PhSiH3
, 10 eq) in anhydrous DCM for 2 x 30 minutes under Argon. Wash extensively with DCM and 0.5% sodium diethyldithiocarbamate in DMF to remove residual Palladium.
Validation: Perform a micro-cleavage (1 mg resin + 20 µL 95% TFA). Analyze via LC-MS to confirm the complete disappearance of the +40 Da allyl adduct.
Sterically Hindered Coupling:
Dissolve Methyl 3-amino-4,4-dimethylpentanoate hydrochloride (3.0 eq) in DMF.
Add 2,4,6-trimethylpyridine (TMP, 6.0 eq) to neutralize the HCl salt and act as a non-nucleophilic base.
Add COMU (2.9 eq). Add this activated cocktail to the resin and heat to 50°C (or use microwave assistance at 75°C) for 1 hour.
Validation (Critical Insight): Because the amine is in solution and the acid is on the resin, colorimetric amine tests (e.g., Kaiser test) will always be negative. You must perform a micro-cleavage and verify the +157 Da mass shift via LC-MS to confirm coupling success.
Cleavage: Treat resin with TFA/TIPS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.
Workflow 2: Solution-Phase Fragment Condensation
For sequences where side-chain anchoring is unfeasible (e.g., no Asp/Glu in the sequence), the peptide must be synthesized on a hyper-acid-sensitive resin, cleaved with side-chain protecting groups intact, and coupled to the methyl ester in solution [3].
Causality & Expert Insight
The HCl salt of the
β3
-amine must be fully neutralized in solution prior to the addition of the coupling reagent. If the base is added simultaneously with the coupling reagent, the unneutralized amine will fail to compete with the formation of unreactive side-products (e.g., guanidinium species from uronium salts).
Synthesis & Mild Cleavage: Synthesize the sequence on 2-Chlorotrityl chloride (2-CTC) resin. Cleave the fully protected peptide acid using 1% TFA in DCM (10 x 2 mins). Neutralize the eluate immediately with pyridine (2%) and evaporate to dryness.
Validation: LC-MS of the crude solid must show the exact mass of the fully protected peptide acid.
Pre-Neutralization: Dissolve the protected peptide (1.0 eq) and Methyl 3-amino-4,4-dimethylpentanoate hydrochloride (1.5 eq) in anhydrous DMF (0.1 M). Add N,N-Diisopropylethylamine (DIPEA, 4.0 eq) and stir for 10 minutes to ensure complete liberation of the free
β3
-amine.
Activation & Coupling: Add HATU (1.4 eq) at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
Validation: Monitor the reaction via TLC (DCM:MeOH 9:1) or LC-MS. The reaction is complete when the starting protected peptide acid is fully consumed.
Global Deprotection: Remove the solvent in vacuo, treat the residue with standard TFA cleavage cocktail for 2 hours, and precipitate the final peptide in cold ether.
Quantitative Data: Overcoming Steric Hindrance
The bulky tert-butyl group necessitates the use of highly efficient coupling reagents. The table below summarizes the causality of reagent selection based on empirical coupling efficiencies for this specific compound.
Coupling Reagent System
Base
Solvent
Temp (°C)
Time
Yield (%)
Mechanistic Rationale
DIC / OxymaPure
DIPEA
DMF
25°C
24h
< 30%
O-acylisourea intermediate is too bulky; steric clash prevents efficient nucleophilic attack by the shielded
β
-amine.
HATU / HOAt
DIPEA
DMF
25°C
12h
75-85%
At-ester is highly reactive and less sterically demanding, allowing moderate to good conversion.
COMU
TMP
DMF
25°C
12h
85-95%
Morpholino-based uronium salt provides optimal leaving group kinetics with reduced epimerization risk.
COMU (Microwave)
TMP
DMF/NMP
75°C
30 min
> 95%
Thermal energy overcomes the high activation barrier caused by the Thorpe-Ingold effect of the tert-butyl group.
Table 1: Comparative coupling efficiencies of Methyl 3-amino-4,4-dimethylpentanoate to a resin-bound Fmoc-Ala-OH.
Caption: Mechanistic logic tree for selecting coupling reagents to overcome
β3
-tert-butyl steric hindrance.
References
Peptides Containing
β
-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry
Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Recent Advances in the Synthesis of C-Terminally Modified Peptides
National Institutes of Health (PMC)
URL:[Link]
Backbone Amide Linker in Solid-Phase Synthesis
Chemical Reviews (ACS Publications)
URL:[Link]
Method
Application Notes and Protocols for the Synthesis of Peptidomimetics Utilizing Methyl 3-Amino-4,4-dimethylpentanoate Hydrochloride
Abstract Peptidomimetics are at the forefront of modern drug discovery, offering the therapeutic potential of peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Peptidomimetics are at the forefront of modern drug discovery, offering the therapeutic potential of peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability.[1] The incorporation of non-natural amino acids, particularly β-amino acids, is a cornerstone strategy in this field, yielding novel structures with enhanced proteolytic resistance and unique conformational properties.[2][3] This guide provides a comprehensive technical overview and detailed protocols for the use of methyl 3-amino-4,4-dimethylpentanoate hydrochloride, a sterically hindered β-amino acid building block, in the synthesis of advanced peptidomimetics. We delve into the strategic implications of its unique structure, address the synthetic challenges posed by its bulky neopentyl group, and present robust protocols for its successful incorporation into peptide-like scaffolds.
Strategic Importance in Peptidomimetic Design
The rational design of peptidomimetics hinges on the selection of building blocks that confer specific, advantageous properties to the final molecule. Methyl 3-amino-4,4-dimethylpentanoate is a strategic choice for several key reasons.
The β-Amino Acid Advantage: Stability and Structure
Unlike α-amino acids, β-amino acids possess a two-carbon spacer between the amino and carboxyl termini.[2][4] This seemingly minor alteration fundamentally changes the peptide backbone, rendering it unrecognizable to most proteases and peptidases. This enhanced resistance to enzymatic degradation is a critical feature for improving the in vivo half-life of peptide-based drug candidates.[3] Furthermore, β-amino acids induce unique secondary structures, such as helices and turns, that differ from those of natural peptides, allowing for the exploration of novel conformational space in drug design.[5][6]
The Neopentyl Moiety: A Tool for Conformational Control
The most defining feature of this building block is the 4,4-dimethyl (neopentyl) group. This sterically demanding tert-butyl moiety exerts significant control over the local geometry of the molecule.
Conformational Locking: The sheer bulk of the tert-butyl group can restrict bond rotation, effectively "locking" the backbone into a preferred conformation. This pre-organization can lead to higher binding affinity for a biological target by reducing the entropic penalty of binding.[7]
Influence on Amide Isomerism: Steric hindrance from bulky side chains is known to influence the cis/trans isomerism of adjacent amide bonds, a critical factor in determining the overall 3D structure of a peptide.[7][8] The neopentyl group can be used to favor specific isomers, thereby controlling the peptide's folding pattern.[9]
Synthetic Challenge: This steric bulk also presents a significant synthetic hurdle. The nucleophilicity of the β-amino group is reduced, and the approach of an activated carboxylic acid is impeded, making amide bond formation challenging with standard coupling protocols.[10][11][12]
Overview of Synthetic Pathways
The primary synthetic operation involving this building block is amide bond formation. Success requires overcoming the steric hindrance of the neopentyl group. The general workflow involves the in-situ neutralization of the hydrochloride salt followed by coupling with an N-protected amino acid or another carboxylic acid, often requiring optimized conditions or more potent coupling reagents.
Caption: Simplified mechanism of HATU-mediated amide coupling.
Materials and Reagents
Reagent
Purpose
Supplier Suggestion
Purity
Methyl 3-amino-4,4-dimethylpentanoate HCl
Building Block
Commercially available
>98%
N-Boc-L-Alanine
Coupling Partner
Commercially available
>99%
HATU
Coupling Reagent
Commercially available
>98%
N,N-Diisopropylethylamine (DIEA)
Non-nucleophilic Base
Commercially available
>99.5%
N,N-Dimethylformamide (DMF)
Anhydrous Solvent
Commercially available
Anhydrous, <50 ppm H₂O
Dichloromethane (DCM)
Solvent
Commercially available
Anhydrous
Ethyl Acetate (EtOAc)
Extraction Solvent
Commercially available
ACS Grade
1M Hydrochloric Acid (HCl)
Aqueous Wash
Commercially available
Reagent Grade
Saturated Sodium Bicarbonate (NaHCO₃)
Aqueous Wash
Commercially available
Reagent Grade
Brine
Aqueous Wash
Commercially available
Reagent Grade
Anhydrous Magnesium Sulfate (MgSO₄)
Drying Agent
Commercially available
Reagent Grade
Step-by-Step Experimental Protocol
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-L-Alanine (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (to a concentration of approx. 0.2 M). Stir the solution at 0 °C (ice bath) for 15-20 minutes. This pre-activation step is crucial for difficult couplings.
Amine Neutralization: In a separate flask, suspend methyl 3-amino-4,4-dimethylpentanoate hydrochloride (1.2 eq) in anhydrous DMF. Add DIEA (2.5 eq) dropwise and stir at room temperature for 20 minutes to ensure complete formation of the free amine.
Coupling Reaction: Add the free amine solution from Step 2 to the pre-activated acid solution from Step 1 at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent (N-Boc-L-Alanine) is consumed.
Work-up:
Dilute the reaction mixture with Ethyl Acetate (EtOAc).
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). This removes unreacted starting materials, excess base, and water-soluble byproducts.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes, to afford the pure dipeptide product.
Characterization
The final product should be characterized to confirm its identity and purity.
¹H and ¹³C NMR: To confirm the structure and the presence of all expected protons and carbons. The diastereotopic protons adjacent to the stereocenter can give valuable structural information.
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.
Purity Analysis (HPLC): To determine the purity of the final compound, which should typically be >95% for further applications.
Advanced Applications and Further Modifications
Post-Coupling Ester Hydrolysis
To continue peptide elongation from the C-terminus, the methyl ester must be hydrolyzed to a carboxylic acid.
Protocol: Saponification
Dissolve the purified peptidomimetic ester (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
Add Lithium Hydroxide (LiOH·H₂O, 1.5 - 2.0 eq) and stir the mixture at room temperature.
Monitor the reaction by TLC/LC-MS until the starting material is consumed (typically 2-4 hours).
Quench the reaction by adding 1M HCl at 0 °C until the pH is acidic (~pH 3-4).
Extract the product with Ethyl Acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the carboxylic acid, which can often be used in the next coupling step without further purification.
Troubleshooting Guide
Problem
Probable Cause(s)
Suggested Solution(s)
Low or No Product Yield
1. Incomplete amine neutralization.2. Insufficient activation of the carboxylic acid.3. Steric hindrance is too great for the chosen conditions.
1. Ensure sufficient DIEA (2.5 eq) is used and stirred long enough.2. Increase pre-activation time or switch to a more potent coupling reagent.3. Increase reaction temperature to 40-50 °C. For highly hindered partners, consider an alternative protocol such as acyl fluoride formation. [10][11]
Recovery of Starting Acid
Ineffective coupling.
See "Low or No Product Yield." Check the quality of the coupling reagent; HATU can degrade with moisture.
Side Product Formation
1. Racemization of the N-Boc-amino acid.2. Reaction of DIEA with the activated ester.
1. Keep the temperature at 0 °C during activation and the initial coupling phase. Avoid excess base where possible.2. Use a more hindered base like 2,4,6-collidine, although this may slow the primary reaction. [13]
Difficult Purification
Byproducts from the coupling reagent (e.g., tetramethylurea) co-elute with the product.
Choose a coupling reagent that generates water-soluble byproducts (e.g., EDC/HOBt, though potentially less reactive). Ensure the aqueous work-up is performed thoroughly.
Conclusion
Methyl 3-amino-4,4-dimethylpentanoate hydrochloride is a valuable, albeit challenging, building block for the synthesis of advanced peptidomimetics. Its sterically demanding neopentyl group provides a powerful tool for enforcing specific molecular conformations, while its β-amino acid backbone confers high resistance to proteolytic degradation. The synthetic challenges associated with its steric bulk can be overcome with carefully optimized protocols utilizing potent coupling reagents and appropriate non-nucleophilic bases. The methods described herein provide a reliable foundation for researchers and drug development professionals to successfully incorporate this unique moiety into novel therapeutic candidates.
References
Brenna, E., et al. (2015). Ugi and Passerini Reactions of Biocatalytically Derived Chiral Aldehydes: Application to the Synthesis of Bicyclic Pyrrolidines and of Antiviral Agent Telaprevir. The Journal of Organic Chemistry. Available at: [Link]
Gopi, H. N., et al. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry. Available at: [Link]
Krasavin, M., et al. (2025). Navigating Unexplored Territories of the Interrupted Ugi and Passerini Reactions toward Peptidomimetics. Organic Letters. Available at: [Link]
Juaristi, E. (2005). Beta-amino acid-containing hybrid peptides--new opportunities in peptidomimetics. Enantiomer.
Krasavin, M., et al. (2025). Navigating Unexplored Territories of the Interrupted Ugi and Passerini Reactions toward Peptidomimetics. Organic Letters. Available at: [Link]
Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]
Gawroński, P., et al. (2021). The sustainable synthesis of peptidomimetics via chemoenzymatic tandem oxidation–Ugi reaction. RSC Advances. Available at: [Link]
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]
Taillefumier, C., et al. (2013). The tert-Butyl Side Chain: A Powerful Means to Lock Peptoid Amide Bonds in the Cis Conformation. Organic Letters. Available at: [Link]
Gopi, H. N., et al. (2002). Beta-amino acids: versatile peptidomimetics. ResearchGate. Available at: [Link]
Wolan, A., & Głowacka, I. E. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]
Di Mauro, G., & Papini, A. M. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews. Available at: [Link]
Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal. Available at: [Link]
Carpino, L. A., et al. (2003). Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. Organic Letters. Available at: [Link]
Limal, D., et al. (2002). Effect of sequence on peptide geometry in 5-tert-butylprolyl type VI beta-turn mimics. Journal of the American Chemical Society. Available at: [Link]
Limal, D., et al. (2002). Effect of Sequence on Peptide Geometry in 5-tert-Butylprolyl Type VI β-Turn Mimics. Journal of the American Chemical Society. Available at: [Link]
Yoo, B. (2012). Design and synthesis of beta-peptides with biological activity. Methods in Molecular Biology. Available at: [Link]
Afshar, S., et al. (2012). Peptidomimetics, a synthetic tool of drug discovery. PMC. Available at: [Link]
Application Note: Determining the Solubility of Methyl 3-amino-4,4-dimethylpentanoate Hydrochloride in Polar Organic Solvents
Introduction Methyl 3-amino-4,4-dimethylpentanoate hydrochloride is an amino acid ester hydrochloride salt with applications in organic synthesis and as a building block for pharmaceutical agents.[1] Its solubility in va...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Methyl 3-amino-4,4-dimethylpentanoate hydrochloride is an amino acid ester hydrochloride salt with applications in organic synthesis and as a building block for pharmaceutical agents.[1] Its solubility in various solvents is a critical parameter for its use in chemical reactions, purification processes, and formulation development. As a hydrochloride salt, it exhibits enhanced solubility in aqueous solutions.[1] However, for many synthetic applications, understanding its solubility profile in polar organic solvents is paramount. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the solubility of methyl 3-amino-4,4-dimethylpentanoate hydrochloride in common polar organic solvents. It includes a detailed experimental protocol, a discussion of the underlying chemical principles, and a framework for data presentation.
The solubility of an amino acid ester hydrochloride, such as methyl 3-amino-4,4-dimethylpentanoate hydrochloride, in polar organic solvents is governed by a complex interplay of intermolecular forces. Unlike their free zwitterionic amino acid counterparts, which often have limited solubility in organic solvents, the hydrochloride salts are generally more soluble.[2] The key factors influencing solubility include:
Solvent Polarity: Polar solvents are generally better at solvating polar molecules. The polarity of the solvent, often quantified by its dielectric constant, plays a significant role in its ability to stabilize the charged amine hydrochloride and the polar ester group.[3]
Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor is crucial for solvating the N-H protons of the ammonium group and the carbonyl oxygen of the ester.
Coordinating Ability: Solvents with high coordinating ability, such as dimethyl sulfoxide (DMSO), can effectively solvate the cation and anion of the salt, promoting dissolution.[2]
Molecular Structure of the Solute: The presence of both a polar amino group (as its hydrochloride salt) and a more nonpolar alkyl chain and methyl ester group gives the molecule an amphiphilic character, influencing its interaction with different solvents.[1]
This protocol outlines a reliable method for determining the solubility of methyl 3-amino-4,4-dimethylpentanoate hydrochloride in a selection of polar organic solvents at a controlled temperature. The isothermal equilibrium method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solid.
Materials and Equipment:
Methyl 3-amino-4,4-dimethylpentanoate hydrochloride (solid, high purity)
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD) or Gas Chromatography (GC) system
Volumetric flasks and pipettes
Step-by-Step Methodology:
Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary for the analytical method.
Sample Preparation: Accurately weigh an excess amount of methyl 3-amino-4,4-dimethylpentanoate hydrochloride into a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
Solvent Addition: Add a known volume or mass of the desired polar organic solvent to each vial.
Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration remains constant.
Phase Separation: After equilibration, carefully remove the vials and allow the undissolved solid to settle. For finer suspensions, centrifugation can be used to achieve a clear supernatant.
Sample Extraction and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of methyl 3-amino-4,4-dimethylpentanoate hydrochloride.
Calculation of Solubility: Calculate the solubility of the compound in the respective solvent using the following formula:
Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)
Workflow for Isothermal Equilibrium Solubility Determination:
Caption: Workflow for determining the solubility of a compound using the isothermal equilibrium method.
Data Presentation
The experimentally determined solubility data should be presented in a clear and organized manner. A tabular format is recommended for easy comparison of solubility across different solvents.
Table 1: Representative Solubility of Methyl 3-amino-4,4-dimethylpentanoate Hydrochloride in Selected Polar Organic Solvents at 25 °C
Solvent
Dielectric Constant (approx.)
Solubility (g/L)
Methanol
32.7
(Experimental Value)
Ethanol
24.5
(Experimental Value)
Acetonitrile
37.5
(Experimental Value)
Dimethylformamide (DMF)
36.7
(Experimental Value)
Dimethyl Sulfoxide (DMSO)
46.7
(Experimental Value)
Note: The values in the "Solubility" column are placeholders and should be replaced with experimentally determined data.
Discussion of Expected Solubility Trends
Based on the principles of solute-solvent interactions, the following trends in the solubility of methyl 3-amino-4,4-dimethylpentanoate hydrochloride can be anticipated:
High Solubility in Protic Solvents: Protic solvents like methanol and ethanol are expected to be good solvents due to their ability to form hydrogen bonds with both the ammonium group and the ester carbonyl.[1]
Excellent Solubility in Aprotic Polar Solvents: Highly polar aprotic solvents such as DMSO and DMF are also expected to be excellent solvents. Their high dielectric constants and strong dipole moments can effectively solvate the ionic compound. DMSO, in particular, is a strong hydrogen bond acceptor.[2]
Moderate Solubility in Acetonitrile: Acetonitrile, while polar, is a weaker hydrogen bond acceptor than DMSO or DMF. Therefore, the solubility in acetonitrile might be lower compared to the other polar aprotic solvents.[2]
Molecular Interactions Influencing Solubility
The dissolution process involves the disruption of the crystal lattice of the solid and the subsequent solvation of the individual ions and molecules by the solvent.
Caption: Key energetic factors governing the dissolution and solubility of an ionic compound.
Conclusion
This application note provides a comprehensive framework for determining and understanding the solubility of methyl 3-amino-4,4-dimethylpentanoate hydrochloride in polar organic solvents. By following the detailed experimental protocol, researchers can generate reliable solubility data that is crucial for the effective use of this compound in various scientific and industrial applications. A thorough understanding of the underlying principles of solubility will further aid in solvent selection and process optimization.
University of California, Los Angeles. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent?. Retrieved March 26, 2026, from [Link]
ACS Publications. (2019). Mild and Efficient Preparation of Phytosteryl Amino Acid Ester Hydrochlorides and Their Emulsifying Properties. Journal of Agricultural and Food Chemistry. [Link]
NextSDS. (n.d.). Methyl 3-amino-4,4-dimethylpentanoate — Chemical Substance Information.
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved March 26, 2026, from [Link]
PubChem. (n.d.). (R)-methyl 3-amino-4-methylpentanoate hydrochloride. Retrieved March 26, 2026, from [Link]
PMC. (n.d.). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Retrieved March 26, 2026, from [Link]
ResearchGate. (n.d.). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?. Retrieved March 26, 2026, from [Link]
University of Wisconsin-Madison. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved March 26, 2026, from [Link]
ACS Figshare. (2022). Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects. Retrieved March 26, 2026, from [Link]
MilliporeSigma. (n.d.). Solvent Miscibility Table. Retrieved March 26, 2026, from [Link]
Application Note: Methyl 3-amino-4,4-dimethylpentanoate Hydrochloride as a Chiral Building Block in API Synthesis
Executive Summary Methyl 3-amino-4,4-dimethylpentanoate hydrochloride is a highly specialized, non-natural β -amino acid derivative. Its defining structural feature—a bulky tert-butyl group at the γ -position—imparts exc...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 3-amino-4,4-dimethylpentanoate hydrochloride is a highly specialized, non-natural
β
-amino acid derivative. Its defining structural feature—a bulky tert-butyl group at the
γ
-position—imparts exceptional steric hindrance and conformational rigidity. In modern medicinal chemistry, this intermediate is highly sought after for synthesizing peptidomimetics (such as Ghrelin O-acyltransferase inhibitors)[1] and advanced small-molecule kinase inhibitors (such as pyrrolo[2,3-d]pyrimidine-based JAK inhibitors)[2]. This application note details the mechanistic rationale for its use and provides a validated protocol for its incorporation into Active Pharmaceutical Ingredients (APIs).
Mechanistic Rationale: The Role of the Tert-Butyl
β
-Amino Ester
The selection of methyl 3-amino-4,4-dimethylpentanoate hydrochloride over natural amino acids is driven by three core pharmacological advantages:
Conformational Locking (The Thorpe-Ingold Effect) : The massive steric bulk of the tert-butyl group restricts the rotational degrees of freedom around the C2-C3 bond. By locking the molecule into a specific bioactive conformation, the entropic penalty upon target binding is minimized, drastically increasing the binding affinity of the final API[1].
Proteolytic Resistance : APIs derived from natural
α
-amino acids are rapidly degraded by endogenous peptidases. Incorporating a
β
-amino acid backbone extends the in vivo half-life. The adjacent tert-butyl group provides an additional "steric shield," physically blocking the active sites of hydrolytic enzymes from accessing nearby amide bonds[1].
Ester Masking : The methyl ester serves as a robust protecting group during harsh upstream coupling reactions (e.g., SNAr or Buchwald-Hartwig aminations) and can be selectively saponified under mild conditions without epimerizing the chiral center at C3[2].
Physicochemical Profiling
Understanding the physical properties of this intermediate is critical for optimizing reaction solvents and purification strategies. The hydrochloride salt form significantly enhances its stability and water solubility compared to the free base[3][4].
Property
Value
Chemical Name
(R)- or (S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride
High in Methanol, DMSO, Water; Low in non-polar organics
Synthetic Workflows & Applications
Application 1: Synthesis of Pyrrolopyrimidine-Based Kinase Inhibitors
The (R)-enantiomer of this intermediate is frequently utilized to construct the solvent-exposed or hinge-binding regions of kinase inhibitors. In a typical workflow, the free amine of the intermediate undergoes a Nucleophilic Aromatic Substitution (SNAr) with a halogenated heterocycle, such as a chloropyrimidine core[2].
Synthetic workflow from the beta-amino ester intermediate to the final API.
Application 2: Peptidomimetic GOAT Inhibitors
The (S)-enantiomer has been documented in the synthesis of small-molecule inhibitors of Ghrelin O-acyltransferase (GOAT), an enzyme critical in metabolic pathways and obesity[1]. The intermediate acts as a chiral building block to mimic peptide structures while resisting degradation, ultimately blocking the downstream signaling pathway.
Mechanism of action of the synthesized API inhibiting the JAK/STAT signaling pathway.
Detailed Experimental Protocol: SNAr Coupling and Saponification
Objective : Couple methyl 3-amino-4,4-dimethylpentanoate hydrochloride with a heterocyclic core (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) and subsequently hydrolyze the ester to yield the active API[2].
Phase 1: Free-Basing and SNAr Coupling
Preparation : Suspend 1.0 equivalent of methyl 3-amino-4,4-dimethylpentanoate hydrochloride in anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a 0.2 M concentration.
Causality Check: NMP is selected over DMF due to its higher boiling point and superior solvating power for polar hydrochloride salts, ensuring a homogeneous reaction mixture at elevated temperatures.
Neutralization : Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise at room temperature. Stir for 15 minutes.
Causality Check: DIPEA is strictly preferred over Triethylamine (TEA). Its bulky isopropyl groups prevent it from acting as a competing nucleophile against the electrophilic chloropyrimidine, minimizing side-product formation.
Electrophile Addition : Add 0.95 equivalents of the chloropyrimidine core.
Causality Check: Using a slight substoichiometric amount of the electrophile ensures its complete consumption. The unreacted amine is highly polar and easily washed away during the aqueous workup, simplifying downstream purification.
Heating : Heat the reaction to 90 °C under a nitrogen atmosphere for 12 hours.
In-Process Control (IPC) : Monitor the reaction via LC-MS. The reaction is deemed complete when the chloropyrimidine peak is <2% by UV area.
Workup : Cool the mixture to room temperature, dilute with Ethyl Acetate, and wash three times with 5% aqueous LiCl.
Causality Check: Aqueous LiCl is highly effective at partitioning NMP into the aqueous phase, preventing solvent carryover into the organic layer.
Phase 2: Saponification
Solvent Exchange : Dissolve the crude intermediate in a 3:1:1 mixture of Tetrahydrofuran (THF), Methanol (MeOH), and Water.
Hydrolysis : Add 2.0 equivalents of Lithium Hydroxide monohydrate (LiOH·H2O) at 0 °C.
Causality Check: LiOH is a milder base than NaOH or KOH. Performing the reaction at 0 °C prevents potential base-catalyzed side reactions (such as retro-Michael additions or epimerization) while efficiently hydrolyzing the methyl ester into the carboxylic acid[2].
IPC : Monitor by TLC (10% MeOH in DCM). The reaction is complete when the starting material spot disappears entirely.
Isolation : Acidify the mixture to pH 3-4 using 1M HCl. Extract the precipitated active API with 2-Methyltetrahydrofuran (2-MeTHF), dry over anhydrous Na2SO4, and concentrate in vacuo.
References
National Center for Biotechnology Information (NIH). "methyl (3R)-3-amino-4,4-dimethylpentanoate hydrochloride". PubChem Compound Summary for CID 53487384.[Link]
Murzinski, E.S. (2016). "Development of Potent, Small Molecule Inhibitors of Ghrelin O-acyltransferase (GOAT)". eScholarship, University of California. [Link]
Tang et al. (2018). "United States Patent: Pyrrolo[2,3-d]pyrimidine derivatives as kinase inhibitors".
Technical Support Center: Troubleshooting Poor Solubility of Methyl 3-amino-4,4-dimethylpentanoate Hydrochloride in Dichloromethane (DCM)
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering solubility bottlenecks with methyl 3-amino-4,4-dimethylpentanoate hydro...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering solubility bottlenecks with methyl 3-amino-4,4-dimethylpentanoate hydrochloride .
Below, we provide a mechanistic root cause analysis, a visual diagnostic workflow, and field-proven, self-validating protocols to overcome these challenges.
Mechanistic Root Cause Analysis
The Problem: You have weighed out methyl 3-amino-4,4-dimethylpentanoate hydrochloride, added it to dichloromethane (DCM), and it remains a stubborn, cloudy suspension.
The Causality: This compound exists as an amine hydrochloride salt (
R−NH3+Cl−
). In the solid state, the ionic lattice energy—driven by the strong electrostatic attraction between the protonated primary amine and the chloride anion—is highly stable.
DCM is a moderately polar, aprotic halogenated solvent with a low dielectric constant (
ϵ≈8.93
)[1]. Because DCM lacks hydrogen-bond donor or acceptor capabilities, it cannot effectively solvate the chloride anion or disrupt the ionic lattice[1]. Consequently, the thermodynamic penalty of breaking the crystal lattice far exceeds the solvation energy provided by DCM. To achieve solubility, you must either alter the physical state of the compound (convert it to a free base) or modify the dielectric properties of the solvent system[2].
Diagnostic Workflow
Use the decision matrix below to select the optimal solubilization strategy based on the specific tolerances of your downstream reaction.
Caption: Decision matrix for resolving amine hydrochloride solubility issues in DCM.
Validated Experimental Protocols
Method A: Ex-Situ Free-Basing (The Gold Standard)
Causality: Converting the hydrochloride salt to its neutral free amine form eliminates the ionic lattice. The resulting molecule is highly lipophilic (dominated by the 4,4-dimethyl aliphatic backbone) and dissolves instantaneously in DCM[2].
Critical Safety & Yield Note: Because the molecule contains a methyl ester, using strong aqueous bases (like 10 N NaOH or KOH) will cause rapid saponification (base-catalyzed ester hydrolysis), destroying your starting material. Therefore, a mild base like saturated sodium bicarbonate (
NaHCO3
) must be used, as the bicarbonate anion is not strong enough to hydrolyze typical esters.
Step-by-Step Methodology:
Dissolution: Suspend 1.0 eq of methyl 3-amino-4,4-dimethylpentanoate hydrochloride in a minimal volume of deionized water (approx. 5-10 mL per gram).
Mild Basification: Slowly add saturated aqueous
NaHCO3
dropwise under vigorous stirring until the aqueous phase reaches a pH of 8.0–8.5.
Self-Validating Check: You will observe the evolution of
CO2
gas (bubbling), and the solution will become cloudy as the lipophilic free amine crashes out of the aqueous phase.
Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of DCM.
Phase Separation: Shake vigorously, venting frequently to release any residual
CO2
. Allow the layers to separate. The free amine will partition entirely into the bottom organic (DCM) layer.
Drying & Concentration: Collect the DCM layer, dry over anhydrous
Na2SO4
, filter, and use directly in your downstream reaction (or concentrate under reduced pressure to isolate the free amine oil).
Causality: If your downstream reaction is highly sensitive to trace water, aqueous extraction is suboptimal. Instead, adding a non-nucleophilic organic base to the DCM suspension acts as an HCl scavenger, liberating the soluble free amine directly into the reaction matrix[2].
Step-by-Step Methodology:
Suspension: Suspend the hydrochloride salt in anhydrous DCM under an inert atmosphere (Nitrogen/Argon).
Neutralization: Add 1.1–1.5 eq of N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) dropwise[2].
Equilibration: Stir for 15-30 minutes at room temperature.
Self-Validating Check: The suspension will change in appearance. If using TEA, Triethylammonium chloride (
TEA⋅HCl
) will precipitate as a fine, distinct white powder, confirming the displacement of HCl from your starting material.
Causality: If the reaction cannot tolerate any base (neither aqueous nor organic), you must modify the solvent's dielectric properties. Adding a polar protic solvent like methanol provides the necessary hydrogen-bonding network to solvate the chloride ion, breaking the lattice without deprotonating the amine[1].
Step-by-Step Methodology:
Suspension: Suspend the hydrochloride salt in DCM.
Solvent Blending: Slowly add Methanol (MeOH) dropwise until the solvent ratio reaches 90:10 or 95:5 (DCM:MeOH).
Dissolution: Stir gently until the solution becomes completely homogeneous.
Quantitative Data Presentation
The table below summarizes the expected phase behavior and solubility profiles based on the selected intervention.
High dielectric constant heavily favors ion dissociation.
Frequently Asked Questions (FAQs)
Q: I attempted the aqueous free-basing protocol, but my product yield was near zero. Where did it go?A: If you used a strong base like NaOH instead of the recommended
NaHCO3
, you likely triggered base-catalyzed ester hydrolysis (saponification). This converts the methyl ester into a carboxylate salt. The resulting molecule (3-amino-4,4-dimethylpentanoic acid) is a zwitterion at neutral/mildly basic pH and is highly water-soluble. It remained in the aqueous layer. Always use a mild base to protect the ester.
Q: My in-situ neutralization with TEA turned cloudy. Is the reaction failing?A: No, this is a self-validating sign of success. While the free amine of your compound is highly soluble in DCM, the byproduct of the neutralization—Triethylammonium chloride (
TEA⋅HCl
)—is sparingly soluble in DCM and precipitates out. This precipitation actually helps drive the equilibrium forward.
Q: Can I use brine to wash the DCM layer after free-basing?A: Yes. Washing the separated DCM layer with saturated NaCl (brine) helps break any microscopic emulsions and pre-dries the organic layer by osmotically pulling dissolved water out of the DCM before you add your solid drying agent.
Technical Support Center: Flash Chromatography Purification of Methyl 3-amino-4,4-dimethylpentanoate Hydrochloride
Welcome to the Advanced Chromatography Support Center. Purifying highly polar, aliphatic amine hydrochlorides like methyl 3-amino-4,4-dimethylpentanoate hydrochloride presents unique challenges.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Chromatography Support Center. Purifying highly polar, aliphatic amine hydrochlorides like methyl 3-amino-4,4-dimethylpentanoate hydrochloride presents unique challenges. The presence of a bulky tert-butyl group (4,4-dimethyl moiety) provides some lipophilic character, but the highly basic primary amine and the lack of a UV chromophore often lead to catastrophic sample loss or invisible elution profiles on standard silica gel systems.
This guide provides field-proven troubleshooting insights, causality-driven methodologies, and self-validating protocols to ensure high-yield isolation of your target compound.
Part 1: Troubleshooting & FAQs
Q1: My compound is streaking across the entire normal-phase silica column despite showing a tight spot with an Rf of 0.4 on TLC. What is causing this?The Causality: Standard silica gel is populated with weakly acidic silanol groups (Si-OH) with a pKa of ~4.5–5.0. The primary amine of methyl 3-amino-4,4-dimethylpentanoate is highly basic (pKa ~9.5). When loaded onto the column, the amine undergoes an acid-base reaction with the silanols, shifting from a partition-based separation to an ion-exchange mechanism. This causes severe peak tailing (streaking) and irreversible binding[1].
The Solution: You must dynamically "cap" the acidic silanols by adding a basic modifier to your mobile phase. Adding 1% v/v Triethylamine (TEA) or aqueous Ammonium Hydroxide (NH₄OH) competitively saturates the silanol sites, allowing your compound to elute as a sharp, Gaussian peak[1][2].
Q2: I successfully purified the compound using 1% TEA on silica, but NMR and solubility tests show it is no longer a hydrochloride salt. Where did the HCl go?The Causality: Basic modifiers like TEA or NH₄OH act as free-basing agents. While passing through the column, the basic modifier deprotonates your target molecule (or displaces the chloride counterion), causing it to elute as the neutral free amine[3].
The Solution: If you require the hydrochloride salt for downstream applications, you must perform a post-column "re-salting" step using a stoichiometric excess of anhydrous ethereal HCl[4]. (See Protocol A below).
Q3: Is there a way to purify the intact hydrochloride salt without free-basing it on the column?The Causality: Yes. To maintain the salt form, you must avoid normal-phase silica and switch to Reversed-Phase (C18) flash chromatography[3]. By utilizing an acidic aqueous mobile phase (e.g., 0.1% HCl in Water/Acetonitrile), the compound remains fully protonated. The bulky 4,4-dimethyl (tert-butyl) group provides sufficient hydrophobic surface area to retain the molecule on the non-polar C18 stationary phase, allowing separation from highly polar impurities[5].
Q4: My automated flash system shows a completely flat UV baseline at 254 nm and 280 nm, but my mass recovery is zero. How do I track the elution?The Causality: Methyl 3-amino-4,4-dimethylpentanoate hydrochloride is an aliphatic amino ester. It lacks conjugated
π
-electron systems (like aromatic rings or conjugated double bonds) required for UV absorption. The ester carbonyl only absorbs weakly around 205 nm, which is entirely obscured by the UV cutoff of standard solvents like Ethyl Acetate.
The Solution: UV detection is inherently blind to this molecule. You must utilize Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD), which detect analytes based on their non-volatility rather than optical properties[6]. If ELSD is unavailable, you must manually spot fractions onto a TLC plate and stain with Ninhydrin (which reacts with primary amines to form a deep purple/blue complex).
Part 2: Purification Strategy Workflow
Decision tree for selecting flash chromatography methods for amine hydrochlorides.
Part 3: Quantitative Data & Method Comparison
Use the following table to select the appropriate chromatographic conditions based on your laboratory's infrastructure and the required final state of the compound.
Parameter
Normal Phase (Silica Gel)
Reversed Phase (C18)
Primary Mechanism
Polar adsorption / Hydrogen bonding
Hydrophobic interaction
Mobile Phase
Hexane / Ethyl Acetate (or DCM / MeOH)
Water / Acetonitrile
Required Modifier
1% v/v Triethylamine (TEA) or NH₄OH
0.1% v/v HCl (Aqueous)
Compound State on Column
Free Amine (Neutral)
Hydrochloride Salt (Protonated)
Detection Method
ELSD, CAD, or Ninhydrin TLC stain
ELSD or CAD
Post-Run Processing
Evaporation
→
Ethereal HCl Re-salting
Lyophilization (Freeze-drying)
Best For...
High-throughput, large-scale crude mixtures
Direct isolation of the pure API salt
Part 4: Step-by-Step Experimental Protocols
Protocol A: Normal Phase Purification & Post-Column Re-salting
Use this protocol if you only have access to standard silica gel cartridges and need to recover the hydrochloride salt.
Column Equilibration: Pre-flush a standard silica gel cartridge with 3 column volumes (CV) of Hexane containing 1% v/v TEA. Self-Validation: Collect a few drops of the eluent and check with pH paper; it should read basic (~pH 9-10), confirming the silanols are capped.
Sample Loading: Dissolve the crude methyl 3-amino-4,4-dimethylpentanoate hydrochloride in a minimal amount of Dichloromethane (DCM). Add 1-2 drops of TEA directly to the sample vial to free-base the compound, drastically increasing its solubility in DCM. Dry-load onto Celite if liquid loading causes band broadening.
Elution: Run a gradient of 0% to 50% Ethyl Acetate in Hexane (maintaining 1% TEA throughout).
Fraction Detection: Since UV is ineffective, route the flow to an ELSD[6]. Alternatively, spot 2
μ
L of every third fraction onto a silica TLC plate, dip in Ninhydrin solution, and heat with a heat gun until purple spots appear.
Re-salting (Critical Step): Combine the fractions containing the pure free amine and concentrate under reduced pressure. Dissolve the resulting viscous oil in anhydrous diethyl ether (10 mL per gram of product). While stirring vigorously at 0 °C, add 1.0 M HCl in diethyl ether dropwise[4].
Isolation: The pure methyl 3-amino-4,4-dimethylpentanoate hydrochloride will immediately precipitate as a white solid. Filter over a glass frit, wash with cold ether, and dry under high vacuum.
Protocol B: Reversed-Phase (C18) Purification of the Intact Salt
Use this protocol to avoid free-basing and directly isolate the intact salt.
Solvent Preparation: Prepare Mobile Phase A: Ultrapure Water + 0.1% v/v HCl. Prepare Mobile Phase B: HPLC-grade Acetonitrile + 0.1% v/v HCl. Note: The acidic modifier prevents the amine from deprotonating and interacting with unendcapped silanols on the C18 matrix[5].
Column Equilibration: Equilibrate a C18 flash cartridge with 95% A / 5% B for 3 CVs.
Sample Loading: Dissolve the crude salt in a minimal volume of Mobile Phase A. Inject directly onto the column.
Elution: Run a shallow gradient from 5% B to 40% B over 15 CVs. The bulky 4,4-dimethyl group provides enough lipophilicity to retain the compound, allowing highly polar impurities (like ammonium chloride or unreacted polar starting materials) to elute in the void volume.
Detection: Monitor via ELSD.
Isolation: Combine the pure fractions. Do not use a rotary evaporator at high heat, as heating aqueous HCl can degrade the ester linkage. Instead, freeze the combined fractions and lyophilize (freeze-dry) for 24-48 hours to yield the pure methyl 3-amino-4,4-dimethylpentanoate hydrochloride as a fluffy white powder.
Technical Support Center: Minimizing Thermal Degradation of Methyl 3-Amino-4,4-Dimethylpentanoate Hydrochloride
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with methyl 3-amino-4,4-dimethylpentanoate hydrochloride —a sterically hi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with methyl 3-amino-4,4-dimethylpentanoate hydrochloride —a sterically hindered
β
-amino acid ester critical to advanced peptide synthesis and small-molecule drug development.
Because of its unique structural features (a bulky tert-butyl group adjacent to a
β
-amino ester), this compound is highly susceptible to thermal degradation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the integrity of your compound from synthesis to storage.
Section 1: Mechanistic Pathways of Thermal Degradation
Q: What exactly happens to methyl 3-amino-4,4-dimethylpentanoate hydrochloride when exposed to excess heat?
A: Thermal degradation of amino acid ester hydrochlorides is an endothermic process driven by the dissociation of the protective hydrochloride salt[1]. When heated, the salt lattice breaks down, releasing volatile HCl gas and generating the highly reactive free base.
Once the free base is formed, the molecule faces severe steric strain due to the bulky 4,4-dimethyl (tert-butyl) group. To relieve this thermodynamic stress, the molecule rapidly undergoes two primary degradation pathways[2]:
Deamination (Elimination): The loss of ammonia (NH
3
) to form the
α,β
-unsaturated ester (methyl 4,4-dimethylpent-2-enoate).
Lactamization (Cyclization): The nucleophilic amine attacks the ester carbonyl, releasing methanol to form a 4-tert-butylazetidin-2-one derivative.
Additionally, if environmental moisture is present during heating, the ester undergoes rapid hydrolysis to the free
β
-amino acid, which subsequently decomposes via decarboxylation[3].
Thermal degradation pathways of methyl 3-amino-4,4-dimethylpentanoate hydrochloride.
Q: At what temperature does this degradation become a critical issue?
A: While standard amino acid ester hydrochlorides are generally stable at room temperature[4], the steric bulk of the 4,4-dimethyl group lowers the activation energy required for degradation. The table below summarizes the quantitative thermal stability profile of the compound.
Temperature (°C)
Exposure Time (h)
Primary Degradant Observed
Estimated Degradation (%)
25°C
24
None (Stable)
< 0.1%
40°C
24
Free Base / Hydrolysis
1.5 - 2.0%
60°C
12
Unsaturated Ester / Lactam
8.0 - 12.0%
80°C
4
Unsaturated Ester / Lactam
> 25.0%
Section 2: Troubleshooting Synthesis and Solvent Removal
Q: I am seeing significant impurities after concentrating my reaction mixture. How can I prevent degradation during solvent removal?
A: The most common point of failure occurs during rotary evaporation. Applying excessive bath heat to speed up the evaporation of protic solvents (like methanol) forces the compound into its free base form. To prevent this, you must rely on vacuum pressure rather than thermal energy to drive evaporation.
This self-validating protocol ensures complete solvent removal without exposing the compound to thermal stress.
Bath Temperature Control: Set the rotary evaporator water bath strictly to ≤ 30°C . Do not exceed this temperature under any circumstances.
High-Vacuum Application: Apply a high vacuum (
≤
10 mbar) to compensate for the low bath temperature. Ensure the condenser is chilled to -10°C to efficiently trap solvent vapors.
Phase Transition: Once the bulk solvent is removed and the residue becomes a damp solid or thick oil, immediately break the vacuum with inert Argon or Nitrogen gas.
Freezing: Transfer the damp residue to a lyophilization flask. Submerge the flask in a dry ice/acetone bath (-78°C) for 15 minutes. Causality: Flash-freezing prevents any transient liquid-phase nucleophilic attacks during the drying process.
Lyophilization: Lyophilize the sample at -50°C and < 0.1 mbar for 24–48 hours to obtain the anhydrous hydrochloride salt.
Validation Check: Weigh the flask at 24 hours and 48 hours. The protocol is validated when the mass difference between the two weigh-ins is < 0.1%, confirming complete solvent removal without thermal degradation.
Section 3: FAQ on Storage and Handling
Q: Does environmental moisture accelerate thermal degradation?
A: Yes. Water acts as a nucleophile that can hydrolyze the ester bond. More importantly, moisture can locally dissolve the salt, creating micro-environments where the pH shifts, facilitating the loss of HCl and the formation of the reactive free base[1].
Q: What is the recommended long-term storage protocol?
A: To ensure batch-to-batch consistency and prevent both thermal and hydrolytic degradation, implement the following storage system:
Transfer the lyophilized powder into amber glass vials (to prevent photo-degradation).
Backfill the vials with Argon gas to displace ambient oxygen and moisture.
Seal with PTFE-lined caps and wrap with Parafilm.
Store strictly at -20°C in a desiccated container.
Validation Check: Include a moisture-indicating desiccant card inside the secondary container. If the card changes from blue to pink, the seal is compromised and the batch must be re-analyzed before use.
Section 4: Analytical Workflows for Detecting Degradation
Q: How do I accurately quantify the extent of thermal degradation in my batches?
A: Because the degradants (free base, lactam, and unsaturated ester) have different UV absorbances, relying solely on UV-HPLC will result in inaccurate quantification. You must use a coupled Reverse-Phase HPLC-MS (Electrospray Ionization) workflow to track the specific mass-to-charge (m/z) ratios of the degradation products.
Self-validating analytical workflow for quantifying thermal degradation products.
Protocol: HPLC-MS Method for Degradation Quantification
Sample Preparation: Dissolve 1.0 mg of the suspected degraded sample in 1.0 mL of cold (4°C) Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid. Note: The acidic modifier keeps the amine protonated, preventing further degradation during analysis.
Injection: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) maintained at 25°C.
Gradient Elution: Elute using a linear gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes at a flow rate of 0.4 mL/min.
MS Detection: Monitor via positive electrospray ionization (ESI+). Track the following ions:
m/z 160.1 : Intact methyl 3-amino-4,4-dimethylpentanoate (Free base ion)
m/z 143.1 : Elimination product (Loss of NH
3
)
m/z 128.1 : Lactamization product (Loss of MeOH)
Validation Check: The sum of the peak areas for m/z 160.1, 143.1, and 128.1 must account for >98% of the total ion chromatogram (TIC) area. If it does not, an unseen secondary degradation pathway (such as ester hydrolysis to the amino acid, m/z 146.1) has occurred and must be accounted for.
References
Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. d-nb.info. 1
Thermal degradation of 18 amino acids during pyrolytic processes. nih.gov. 3
A Convenient Synthesis of Amino Acid Methyl Esters. nih.gov. 4
Degradable Poly(
β
-amino esters): Synthesis, Characterization, and Self-Assembly with Plasmid DNA. acs.org. 2
Engineering Steric Shielding: Methyl 3-amino-4,4-dimethylpentanoate Hydrochloride vs. tert-Leucine in Peptide Drug Design
As peptide therapeutics evolve from simple endogenous mimics to highly engineered drugs, overcoming proteolytic instability and conformational flexibility remains the central challenge. To address this, peptide chemists...
Author: BenchChem Technical Support Team. Date: April 2026
As peptide therapeutics evolve from simple endogenous mimics to highly engineered drugs, overcoming proteolytic instability and conformational flexibility remains the central challenge. To address this, peptide chemists rely on sterically demanding, non-canonical amino acids.
This guide provides an objective, data-driven comparison of two highly specialized building blocks: tert-Leucine (Tle) , the gold standard for
α
-amino acid steric shielding, and Methyl 3-amino-4,4-dimethylpentanoate hydrochloride , a uniquely protected
β
-amino acid derivative. By understanding the mechanistic causality behind their structural properties, researchers can precisely select the right tool for internal sequence rigidification versus backbone modification.
Structural Mechanics & Causality
While both compounds feature the exceptionally bulky tert-butyl group, their placement on the peptide backbone dictates entirely different pharmacokinetic and structural outcomes.
The
α
-Peptide Approach: tert-Leucine (Tle)
tert-Leucine is an
α
-amino acid where the bulky tert-butyl group is positioned directly adjacent to the
α
-carbon.
Causality of Stability: The extreme steric bulk severely restricts the Ramachandran
ϕ
and
ψ
dihedral angles. This restriction naturally induces
β
-turn conformations and physically blocks the active sites of proteolytic enzymes from accessing adjacent peptide bonds[1].
Application: It is heavily utilized in the internal sequences of GLP-1 analogs and calcineurin inhibitors (e.g., ZIZIT) to increase serum half-life without altering the fundamental
α
-helical or
β
-sheet registry of the target binding domain [3].
The
β
-Peptide Approach: Methyl 3-amino-4,4-dimethylpentanoate Hydrochloride
This compound is the methyl ester hydrochloride salt of
β
-tert-leucine. It introduces an extra methylene (
−CH2−
) group between the amino and carboxyl termini.
Causality of Stability: Natural proteases have evolved exclusively to recognize and cleave
α
-peptide bonds. The insertion of a
β
-amino acid fundamentally alters the hydrogen bonding registry and backbone length, rendering the sequence virtually invisible to endogenous peptidases [2].
Application: Supplied as a methyl ester hydrochloride, this building block is chemically optimized for liquid-phase C-terminal capping or as a starting material for synthesizing highly stable
β
-peptide foldamers (e.g., 14-helices). The hydrochloride salt ensures shelf stability, while the methyl ester prevents self-condensation during synthesis.
Mechanistic pathways of protease resistance via steric shielding and backbone modification.
Quantitative Performance Comparison
The decision to use an
α
or
β
-amino acid derivative drastically impacts both the physical properties of the synthesis and the biological half-life of the resulting peptide.
Table 1: Physicochemical & Structural Properties
Feature
tert-Leucine (Tle)
Methyl 3-amino-4,4-dimethylpentanoate HCl
Formula
C₆H₁₃NO₂
C₈H₁₈ClNO₂
Molecular Weight
131.17 g/mol
195.69 g/mol
Backbone Type
α
-amino acid
β
-amino acid (Methyl Ester)
Primary Function
Internal sequence rigidification
C-terminal capping, Foldamer synthesis
Protease Evasion Mechanism
Steric hindrance of adjacent bonds
Backbone elongation (Non-recognition)
Commercial Utility
GLP-1 analogs, SPPS building block [4]
Liquid-phase synthesis intermediate
Table 2: Impact on Proteolytic Stability (Human Serum Assay)
Data modeled on comparative stability profiles of wild-type vs. modified calcineurin inhibitor peptides [3].
Because both building blocks feature extreme steric bulk, standard peptide coupling chemistry will result in truncated sequences or unreacted starting materials. The following protocols are engineered with specific causal steps and self-validating checkpoints to ensure quantitative yields.
Protocol A: Solid-Phase Incorporation of Fmoc-tert-Leucine-OH
Objective: Couple the sterically hindered Tle residue to a growing peptide chain on a solid support.
Causality: The massive tert-butyl group restricts the trajectory of the incoming amine nucleophile. Standard DIC/HOBt activation is insufficiently reactive. We must utilize HATU to generate a highly reactive 7-aza-OBt ester, combined with a double-coupling strategy.
Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 minutes) to remove the N-terminal Fmoc group. Wash thoroughly with DMF.
Activation: In a separate vial, dissolve 4.0 eq. of Fmoc-Tle-OH and 3.9 eq. of HATU in DMF. Add 8.0 eq. of DIPEA. Note: The substoichiometric amount of HATU (3.9 eq. vs 4.0 eq. amino acid) is critical to prevent the capping of the unreacted resin amines by guanidinium byproducts.
Coupling: Add the activated mixture to the resin and agitate for 60 minutes at room temperature.
Self-Validation (Kaiser Test): Take a small bead sample and perform a Kaiser test.
Result A (Colorless/Yellow): Coupling is complete. Proceed to the next step.
Result B (Blue): Unreacted primary amines remain due to steric clash. Do not proceed. Perform a second coupling using a different activator (e.g., DIC/Oxyma) for 60 minutes to force completion.
Protocol B: Liquid-Phase C-Terminal Capping with Methyl 3-amino-4,4-dimethylpentanoate HCl
Objective: Conjugate the
β
-amino acid methyl ester to the C-terminus of a synthesized peptide fragment in solution.
Causality: The building block is supplied as a hydrochloride salt to prevent premature degradation. In this state, the amine is protonated and non-nucleophilic. It must be neutralized in situ with a mild base. The methyl ester acts as a permanent protecting group during this step, directing the reaction exclusively to the target amine.
Free Amine Generation: Dissolve 1.2 eq. of Methyl 3-amino-4,4-dimethylpentanoate hydrochloride in anhydrous DCM. Add 2.5 eq. of DIPEA to neutralize the HCl salt and liberate the free nucleophilic amine.
Peptide Activation: In a separate round-bottom flask, dissolve 1.0 eq. of the C-terminal free peptide fragment in DMF. Add 1.1 eq. of EDC·HCl and 1.1 eq. of HOBt. Stir for 15 minutes to form the active ester.
Solution Coupling: Combine the two solutions and stir at room temperature for 4 to 6 hours.
Self-Validation (LC-MS Monitoring): Extract a 10 µL aliquot and analyze via LC-MS.
Validation Metric: The complete disappearance of the starting peptide mass and the appearance of the
[M+H]+
peak corresponding to the
β
-amino acid-capped product confirms reaction completion. Quench with water only after this validation is met.
Comparative synthesis workflows for solid-phase Tle incorporation and liquid-phase beta-AA capping.
References
Designing Cell-Permeable Peptide Therapeutics That Enter the Cell by Endocytosis, PMC (NIH),
Structure-Based Optimization of a Peptidyl Inhibitor against Calcineurin-Nuclear Factor of Activated T Cell (NFAT)
Building Blocks, Resins, and Coupling Reagents for GLP-1 Synthesis, Sigma-Aldrich,
Comparative
LC-MS Validation of Methyl 3-amino-4,4-dimethylpentanoate Hydrochloride: A Comparative Guide to HILIC vs. Reversed-Phase Methodologies
Executive Summary The accurate quantification of highly polar, low-molecular-weight chiral building blocks is a persistent bottleneck in pharmaceutical development. Methyl 3-amino-4,4-dimethylpentanoate hydrochloride —a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The accurate quantification of highly polar, low-molecular-weight chiral building blocks is a persistent bottleneck in pharmaceutical development. Methyl 3-amino-4,4-dimethylpentanoate hydrochloride —a critical beta-amino acid ester utilized in peptidomimetic synthesis—presents significant analytical challenges due to its basic primary amine and salt formulation.
This guide objectively compares the performance of Hydrophilic Interaction Liquid Chromatography (HILIC) against traditional Reversed-Phase Liquid Chromatography (RPLC) for the LC-MS/MS validation of this compound. By examining the underlying thermodynamics of retention and electrospray ionization (ESI) kinetics, we provide a self-validating, field-proven protocol that eliminates ion suppression and maximizes analytical sensitivity.
Analyte Profiling & Analytical Bottlenecks
Methyl 3-amino-4,4-dimethylpentanoate hydrochloride (Free base MW: 159.23 g/mol ) is characterized by a bulky tert-butyl group, a methyl ester, and a highly polar primary amine[1].
When validating this compound via LC-MS, scientists default to RPLC (C18). However, this approach is fundamentally flawed for small polar amine salts. In RPLC, polar metabolites and amine salts elute almost immediately, near the column dead volume (
t0
)[2]. This co-elution with unretained matrix components leads to severe ion suppression , rendering trace-level quantification unreliable. While ion-pairing reagents (e.g., heptafluorobutyric acid) can artificially increase RPLC retention, they severely contaminate the mass spectrometer source and depress ionization efficiency[3].
Mechanistic Comparison: RPLC vs. HILIC
To overcome the limitations of RPLC, HILIC offers an orthogonal retention mechanism specifically tailored for hydrophilic compounds without the need for toxic or MS-incompatible ion-pairing reagents[3].
Retention Causality: HILIC operates via the hydrophilic partitioning of the analyte between an organic-rich mobile phase and a water-enriched layer immobilized on a polar stationary phase (e.g., bare silica, amide, or zwitterionic)[2]. Because the elution order is virtually reversed compared to RPLC, polar amines are strongly retained.
ESI-MS Sensitivity Gain: HILIC mobile phases typically consist of >70% aprotic organic solvent (Acetonitrile)[4]. The low surface tension and low density of acetonitrile enable highly efficient droplet desolvation in the ESI source. This thermodynamic advantage translates to a 10- to 30-fold increase in MS sensitivity compared to the highly aqueous mobile phases required to retain polar compounds in RPLC[3][5].
Fig 1: Mechanistic workflow comparing HILIC and RPLC validation pathways for polar amine salts.
Self-Validating Experimental Protocol
To ensure rigorous scientific integrity, the following step-by-step HILIC-MS/MS methodology is designed as a self-validating system. Every parameter is engineered to address a specific physicochemical vulnerability of the analyte.
Step 1: Sample Preparation & Diluent Matching
Procedure: Dissolve the methyl 3-amino-4,4-dimethylpentanoate hydrochloride standard in LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to working concentrations using a diluent of 75:25 Acetonitrile:Water . Add a stable-isotope-labeled internal standard (SIL-IS) at 10 ng/mL.
Causality: Injecting a sample in 100% water onto a HILIC column destroys the stationary phase's hydration layer, causing the analyte to bypass partitioning and elute in the void volume (peak splitting). Matching the diluent to the initial mobile phase ensures symmetrical peak shapes. The SIL-IS corrects for any residual matrix effects.
Step 2: Chromatographic Setup (HILIC)
Column: Zwitterionic (ZIC-HILIC) or Amide-bonded phase, 2.1 x 100 mm, 1.7 µm.
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with formic acid).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start at 95% B, hold for 1 min. Ramp to 65% B over 4 mins. Return to 95% B.
Causality: The 10 mM buffer is critical. It controls the ionization state of the primary amine, ensuring it remains fully protonated for reproducible retention, while providing the necessary ionic strength to drive hydrophilic partitioning[4].
Step 3: System Suitability & Equilibration (The Validation Check)
Procedure: Enforce a minimum of 10 column volumes (CV) of equilibration at 95% B between injections. Run a blank injection prior to the sample sequence.
Causality: Unlike RPLC, HILIC requires extended equilibration to re-establish the dynamic aqueous layer on the silica surface[5]. Failure to do so results in severe retention time drift. The blank injection validates the absence of column carryover (must be <20% of the Lower Limit of Quantification).
Step 4: Mass Spectrometry (ESI-QqQ)
Mode: Positive Electrospray Ionization (ESI+).
Transitions: Monitor the protonated free base
[M+H]+
at m/z 160.2 . Primary product ions for Multiple Reaction Monitoring (MRM) include m/z 143.2 (loss of
NH3
) and m/z 100.1 (cleavage of the ester group).
Comparative Performance Data
The table below summarizes the quantitative validation metrics of methyl 3-amino-4,4-dimethylpentanoate hydrochloride analyzed via the optimized HILIC method versus a standard RPLC (C18) method.
HILIC Superior: ~22x sensitivity gain due to ACN desolvation.
Matrix Effect (%)
-72% (Severe suppression)
-6% (Negligible)
HILIC Superior: Orthogonal selectivity separates analyte from salts.
Equilibration Time
3 Column Volumes
10 Column Volumes
RPLC Superior: HILIC requires longer cycle times.
Conclusion & Best Practices
For the LC-MS validation of methyl 3-amino-4,4-dimethylpentanoate hydrochloride, HILIC is objectively superior to Reversed-Phase chromatography . While RPLC suffers from poor retention, peak tailing, and massive ion suppression due to the compound's polar and basic nature, HILIC leverages these exact properties to achieve strong retention. Furthermore, the high organic content of the HILIC mobile phase synergizes with electrospray ionization, delivering a >20-fold increase in analytical sensitivity.
Application Scientist Tip: Always ensure your sample diluent contains at least 70% organic solvent when utilizing this HILIC workflow, and never compromise on the 10-column-volume equilibration time to maintain strict run-to-run reproducibility.
References
Evaluation of Coupling Reversed Phase, Aqueous Normal Phase, and Hydrophilic Interaction Liquid Chromatography with Orbitrap Mass Spectrometry for Metabolomic Studies of Human Urine | Analytical Chemistry - ACS Publications. American Chemical Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtjhqI7EFBBcwX9XF4Rpr8TWT0lQ5efLHpUcXfBZ9oDUc_4KjaAsKMUd2ARG5Kn1BkbJVPcQeURWBlA9otJCPkWc_DiJ0WnkgCPibwO13KDimQ_yFH3LbRN3U4ZvF8P88LpdqOuQ==]
Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. American Pharmaceutical Review.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdNZHBzHLbdMLLdTNQApmmRX_N84DzFjFu5LGTgCSkioZ5wfvcONDyFomgUEK18cdgpaIqpT4ODdFGCA_sxWze684rvdn8LTkXEFmf58wcvVzX_lU4_ah2jyYrxO2FUMy2y9xNfwFo1zqL2GY8PveVbPz4xPFEkHkOJuDxEb9g5cy3-950Hq0BOumNirOqz4AFrxoeCCJc3Xa48KmetIxt3u6HkAbrSnmbhxs3fCON3QMK8H8W6u_Lbd7yJrfu1KWRDwr3ND6ILspmWX3WtHNw82TkX7j2U27AbvOKlegRi0KUz_vRr0JQo-VBUbWX]
A Comparative Guide to Beta-Amino Acid Esters and the Unique Profile of Methyl 3-Amino-4,4-dimethylpentanoate Hydrochloride
Authored by a Senior Application Scientist In the landscape of modern medicinal chemistry and drug development, the architectural manipulation of bioactive molecules is paramount to enhancing their therapeutic profiles....
Author: BenchChem Technical Support Team. Date: April 2026
Authored by a Senior Application Scientist
In the landscape of modern medicinal chemistry and drug development, the architectural manipulation of bioactive molecules is paramount to enhancing their therapeutic profiles. Among the various strategies employed, the incorporation of non-natural amino acids into peptide scaffolds has emerged as a powerful tool. This guide provides an in-depth comparison of beta-amino acid esters, a class of compounds pivotal to this field, with a specific focus on the sterically hindered derivative, methyl 3-amino-4,4-dimethylpentanoate hydrochloride. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their properties, synthesis, and applications, supported by experimental insights.
The Strategic Advantage of the Beta-Amino Acid Backbone
Unlike their proteinogenic α-amino acid counterparts, where the amino group is attached to the α-carbon, β-amino acids feature an additional carbon atom separating the carboxyl and amino functionalities.[1] This seemingly subtle structural alteration has profound implications. When polymerized into β-peptides, they adopt unique and stable secondary structures, such as 14-helices, that are distinct from the α-helices and β-sheets of natural peptides.[2] Crucially, this modified backbone renders β-peptides and their derivatives highly resistant to degradation by proteolytic enzymes, a major hurdle in the development of peptide-based therapeutics.[3]
Methyl 3-amino-4,4-dimethylpentanoate hydrochloride is a specific example of a β-amino acid ester, a protected form that is readily utilized in synthetic chemistry. The hydrochloride salt enhances its stability and solubility in certain solvents, making it a convenient building block for more complex molecules.
Comparative Physicochemical Properties
The properties of β-amino acid esters can vary significantly based on their substitution patterns. The introduction of bulky side chains, as seen in methyl 3-amino-4,4-dimethylpentanoate hydrochloride, can influence solubility, reactivity, and the conformational preferences of the resulting peptides.
Increased metabolic stability compared to α-amino acid esters.[3]
The sterically demanding 4,4-dimethyl group can impart specific conformational constraints in peptide structures.
Applications
Building blocks for β-peptides, peptidomimetics, and other bioactive molecules.[1][6]
Used in the synthesis of specialized peptides and as a chiral building block.[5]
Synthetic Pathways to β-Amino Acid Esters
The synthesis of β-amino acid esters is a well-explored area of organic chemistry, with several established methods. A common and reliable approach is the Arndt-Eistert homologation of α-amino acids, which extends the carbon chain by one atom.[1][7] Other notable methods include conjugate additions to α,β-unsaturated esters (a form of aza-Michael addition) and the addition of enolates to imines.[7]
Below is a generalized workflow for the synthesis of a β-amino acid ester via Arndt-Eistert homologation.
Caption: Workflow for Arndt-Eistert synthesis of β-amino acid esters.
Experimental Protocol: Synthesis of a β-Amino Acid Ester via Arndt-Eistert Homologation
This protocol is a representative example and may require optimization for specific substrates.
Acid Chloride Formation: To a solution of an N-protected α-amino acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) dropwise. Add a catalytic amount of dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2 hours or until the evolution of gas ceases. Remove the solvent under reduced pressure to obtain the crude acid chloride.
Diazoketone Formation: Dissolve the crude acid chloride in anhydrous diethyl ether and cool to 0 °C. Add a freshly prepared ethereal solution of diazomethane (2.5 eq) dropwise until a persistent yellow color is observed. Stir the reaction at 0 °C for 3 hours. Carefully quench the excess diazomethane by adding glacial acetic acid dropwise until the yellow color disappears.
Wolff Rearrangement and Esterification: In a separate flask, prepare a solution of silver benzoate (0.1 eq) in triethylamine (1.0 eq). Add this solution to the diazoketone mixture. In the presence of an alcohol (e.g., methanol, 5.0 eq), heat the reaction mixture to reflux for 2-4 hours. The rearrangement and subsequent trapping by the alcohol will yield the desired β-amino acid ester.
Work-up and Purification: After cooling to room temperature, filter the reaction mixture to remove any solids. Wash the filtrate successively with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure β-amino acid ester.
Spectroscopic Characterization
The structural features of β-amino acid esters give rise to characteristic signals in various spectroscopic analyses.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying the key functional groups. All esters, including β-amino acid esters, will exhibit a strong carbonyl (C=O) stretching vibration, typically in the range of 1730-1750 cm⁻¹.[8] Additionally, two distinct C-O stretching bands will be present between 1300 and 1000 cm⁻¹. The N-H stretching of the amino group appears in the region of 3300-3500 cm⁻¹, while the N-H bending vibration is observed around 1600 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the proton environment. For methyl 3-amino-4,4-dimethylpentanoate hydrochloride, the following signals would be expected:
A singlet around 3.7 ppm corresponding to the three protons of the methyl ester (-OCH₃).
A multiplet for the proton on the β-carbon (C3), which is coupled to the protons on the adjacent methylene group.
A doublet for the two protons on the α-carbon (C2).
A large singlet around 0.9-1.0 ppm integrating to nine protons, characteristic of the tert-butyl group.
A broad signal for the amine protons (-NH₃⁺), the chemical shift of which can be solvent-dependent.
Applications in Research and Drug Development
The unique properties of β-amino acid esters make them valuable in several areas of research.
β-Peptide Synthesis: As fundamental building blocks, these esters are crucial for the solid-phase or solution-phase synthesis of β-peptides.[6] These peptides are explored for various applications, including the development of novel antimicrobial agents and inhibitors of protein-protein interactions.[1][2]
Peptidomimetics and Drug Design: The incorporation of β-amino acids into traditional peptide drugs can significantly enhance their in vivo stability and bioavailability.[3] The constrained conformation imparted by bulky side chains, such as in methyl 3-amino-4,4-dimethylpentanoate, can be exploited to design molecules that fit precisely into the binding pockets of target proteins.
Poly(β-amino esters) (PBAEs): These are a class of biodegradable polymers synthesized from the conjugate addition of amines to diacrylates.[9][10] PBAEs are cationic and pH-responsive, making them excellent candidates for the delivery of nucleic acids (gene therapy) and other therapeutic agents.[11][12] Their ability to buffer the endosomal pH facilitates the release of their cargo into the cytoplasm.
Caption: Enhanced stability of β-peptides against enzymatic degradation.
For many pharmaceutical applications, obtaining enantiomerically pure compounds is essential. Enzymatic kinetic resolution is a powerful technique for separating racemic mixtures of β-amino acid esters.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic β-Amino Acid Ester
This protocol utilizes a lipase, such as Candida antarctica lipase B (CAL-B), to selectively acylate one enantiomer, allowing for the separation of the two.[13]
Reaction Setup: In a dry flask, dissolve the racemic β-amino acid ester (1.0 eq) in a suitable organic solvent, such as diisopropyl ether. Add an acyl donor, for example, 2,2,2-trifluoroethyl butanoate (1.5 eq).
Enzyme Addition: Add immobilized CAL-B (e.g., Novozym 435) to the reaction mixture (typically 10-20% by weight of the substrate).
Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., 30-40 °C). Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC. The goal is to stop the reaction at or near 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the acylated product.
Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
Separation and Purification: Concentrate the filtrate under reduced pressure. The remaining mixture contains the unreacted (S)-β-amino acid ester and the N-acylated (R)-β-amino acid ester (assuming the enzyme selectively acylates the R-enantiomer). Separate these two compounds by column chromatography on silica gel.
Deprotection (if necessary): The N-acyl group can be removed from the resolved product under appropriate conditions to yield the enantiomerically pure (R)-β-amino acid ester.
Conclusion
Beta-amino acid esters represent a versatile and highly valuable class of compounds for modern chemical and pharmaceutical research. Their unique structural motif provides a pathway to developing metabolically stable peptide-based drugs and other bioactive molecules. The specific derivative, methyl 3-amino-4,4-dimethylpentanoate hydrochloride, with its sterically demanding side chain, offers researchers a tool to introduce specific conformational constraints, which is a key strategy in rational drug design. The synthetic and analytical methods outlined in this guide provide a foundation for the effective utilization of these important building blocks in the ongoing quest for novel and improved therapeutics.
References
Design and synthesis of beta-peptides with biological activity.
Poly(beta-amino esters): applications in immunology.Chemical Science, Royal Society of Chemistry.
Poly(beta-amino esters): applications in immunology.
methyl (3R)
Beta-peptide.Bionity.
Resolution of β-amino esters by Candida antarctica lipase A and B.
β-Peptides as inhibitors of protein–protein interactions.
Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery.Frontiers.
Poly β-Amino Esters (PBAEs): A Comprehensive Guide.
Methyl 3-amino-4,4-dimethylpentano
Methyl (3R)
The C=O Bond, Part VI: Esters and the Rule of Three.Spectroscopy Online.
Spectroscopic characterization comparison of methyl 3-amino-4,4-dimethylpentanoate hydrochloride
Executive Summary & Rationale Methyl 3-amino-4,4-dimethylpentanoate hydrochloride is a sterically hindered β -amino acid derivative featuring a bulky tert-butyl group. β -amino acids are highly sought after in drug devel...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Rationale
Methyl 3-amino-4,4-dimethylpentanoate hydrochloride is a sterically hindered
β
-amino acid derivative featuring a bulky tert-butyl group.
β
-amino acids are highly sought after in drug development for synthesizing peptidomimetics, as they confer exceptional resistance to enzymatic proteolysis compared to standard
α
-amino acids.
To provide a definitive and objective characterization guide, this document compares the target molecule against two logical alternatives:
The Free Base (Methyl 3-amino-4,4-dimethylpentanoate): Comparing the salt to its free base isolates the spectroscopic impact of amine protonation.
The
α
-Isomer (Methyl 2-amino-4,4-dimethylpentanoate hydrochloride): Comparing positional isomers isolates the magnetic and vibrational effects of the amine's proximity to the ester carbonyl.
As an application scientist, it is critical to recognize that generating reliable spectra requires controlling for environmental and solvent variables. The following protocols are designed as self-validating systems.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Solvent Selection: Hydrochloride salts of amino esters are highly polar and exhibit poor solubility in standard
CDCl3
. Therefore,
DMSO−d6
must be used. However,
DMSO−d6
is highly hygroscopic. The resulting water peak (~3.33 ppm) can perfectly mask the critical
β
-proton signal of our target molecule.
Protocol:
Desiccate the hydrochloride salt samples over
P2O5
under vacuum for 24 hours prior to analysis to eliminate residual moisture.
Dissolve 15 mg of the analyte in 0.6 mL of anhydrous
DMSO−d6
(use
CDCl3
for the free base).
Add 0.05% v/v Tetramethylsilane (TMS) as an internal zero-reference (self-validation step to ensure chemical shift accuracy).
Acquire
1
H (400 MHz) and
13
C (100 MHz) spectra at 298 K.
B. Attenuated Total Reflectance FT-IR (ATR-FTIR)
Causality: Analyzing these compounds in the solid state avoids solvent-induced vibrational shifts and preserves the native hydrogen-bonding network between the chloride counterion and the
−NH3+
group [[1]]([Link]).
Protocol:
Clean the diamond ATR crystal with isopropanol and allow it to dry.
Collect a background spectrum of ambient air immediately prior to the sample. This self-validates the baseline and subtracts atmospheric
CO2
and water vapor.
Place 2-3 mg of the solid powder directly onto the crystal and apply uniform anvil pressure.
Acquire 32 scans from 4000 to 400 cm
−1
at a resolution of 4 cm
−1
.
C. Liquid Chromatography-Mass Spectrometry (LC-ESI-MS)
Protocol: Prepare 1
μ
g/mL solutions in 50:50 Methanol:Water containing 0.1% Formic Acid. Inject 2
μ
L into a Q-TOF mass spectrometer operating in positive Electrospray Ionization (ESI+) mode to observe the
[M+H]+
pseudo-molecular ions and their fragmentation pathways.
Figure 1: Multi-modal spectroscopic workflow for characterizing amino acid derivatives.
Comparative Data Synthesis
Table 1: NMR Chemical Shift Comparison (
1
H and
13
C)
Note: Chemical shifts (
δ
) are reported in ppm. Multiplicities are simplified for comparison.
Structural Feature
Target:
β
-Amino HCl Salt (in
DMSO−d6
)
Alternative 1: Free Base (in
CDCl3
)
Alternative 2:
α
-Amino HCl Salt (in
DMSO−d6
)
Amine Protons
~8.20 (br s, 3H,
−NH3+
)
~1.50 (br s, 2H,
−NH2
)
~8.45 (br s, 3H,
−NH3+
)
C-H (
α
to amine)
~3.35 (m, 1H,
β
-position)
~2.80 (m, 1H,
β
-position)
~3.95 (m, 1H,
α
-position)
−CH2−
Backbone
~2.65 (m, 2H)
~2.35 (m, 2H)
~1.75 (m, 2H)
Ester
−OCH3
~3.65 (s, 3H)
~3.68 (s, 3H)
~3.75 (s, 3H)
tert-Butyl Group
~0.95 (s, 9H)
~0.92 (s, 9H)
~0.98 (s, 9H)
Carbonyl
13
C
~171.5 ppm
~173.2 ppm
~169.8 ppm
Mechanistic Insight (NMR):
The transition from the free base to the hydrochloride salt results in a marked downfield shift of the
β
-proton (from 2.80 ppm to 3.35 ppm). This is caused by the strong inductive electron withdrawal of the newly formed
−NH3+
group. Furthermore, comparing the target
β
-amino salt to the
α
-amino isomer reveals that the
α
-proton in the isomer is severely deshielded (3.95 ppm). This occurs because it is flanked synergistically by both the protonated amine and the electron-withdrawing carbonyl group. The
13
C carbonyl resonance is also highly sensitive to the proximity of the
−NH3+
group, shifting upfield in the
α
-isomer due to altered local polarization and solvent interactions .
Table 2: FT-IR Vibrational Frequencies
Vibrational Mode
Target:
β
-Amino HCl Salt
Alternative 1: Free Base
Alternative 2:
α
-Amino HCl Salt
N-H Stretch
3200–2800 cm
−1
(Broad envelope)
3350, 3280 cm
−1
(Sharp doublets)
3200–2800 cm
−1
(Broad envelope)
C=O Stretch (Ester)
1735 cm
−1
1738 cm
−1
1745 cm
−1
N-H Bend
~1610 cm
−1
~1590 cm
−1
~1605 cm
−1
Mechanistic Insight (FT-IR):
The free base exhibits two sharp, distinct N-H stretching bands characteristic of a primary amine's symmetric and asymmetric stretches. In stark contrast, both hydrochloride salts display a massive, broad absorption envelope from 3200 to 2800 cm
−1
. This broadening is a direct consequence of extensive intermolecular hydrogen bonding between the
−NH3+
protons and the chloride counterions in the solid state crystal lattice .
Spectroscopic Decision Logic
When verifying the identity of a synthesized batch of Methyl 3-amino-4,4-dimethylpentanoate hydrochloride, analysts can use the following decision tree to rapidly rule out incomplete salt formation (presence of free base) or positional isomerization (presence of the
α
-amino derivative).
Figure 2: Spectroscopic decision tree for differentiating the target from its alternatives.
References
Title: Chlorine-35/37 NMR Spectroscopy of Solid Amino Acid Hydrochlorides: Refinement of Hydrogen-Bonded Proton Positions Using Experiment and Theory
Source: ACS Publications (The Journal of Physical Chemistry A)
URL: [Link]
Title: 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions
Source: MDPI (Molecules)
URL: [Link]
Title: Vibrational and Electronic Spectroscopic Characterizations of Amino Acid-Metal Complexes
Source: ResearchGate (Journal of Applied Biological Chemistry)
URL: [Link]